SD-70
Description
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
N-[furan-2-yl-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H18N2O3/c1-11(2)18(22)20-16(14-6-4-10-23-14)13-8-7-12-5-3-9-19-15(12)17(13)21/h3-11,16,21H,1-2H3,(H,20,22) |
InChI Key |
PBZYAPZLINAHET-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3 |
Canonical SMILES |
CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3 |
Origin of Product |
United States |
Foundational & Exploratory
SD-70 Inhibitor: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SD-70 is a small molecule inhibitor that has demonstrated significant anti-tumor efficacy, particularly in prostate cancer models. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular targets, downstream signaling effects, and its impact on cancer cell biology. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for research and drug development professionals.
Core Mechanism of Action: Inhibition of KDM4C Histone Demethylase
This compound functions as a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase KDM4C (also known as JMJD2C).[1][2] The primary molecular action of this compound is the suppression of the demethylase activity of KDM4C, which plays a crucial role in epigenetic regulation.
The inhibition of KDM4C by this compound leads to a significant increase in the dimethylation of histone H3 at lysine 9 (H3K9me2), a histone mark generally associated with transcriptional repression.[1] This alteration in the epigenetic landscape is a key event that triggers the downstream effects of the inhibitor.
Signaling Pathway
The mechanism of action of this compound involves the disruption of the androgen receptor (AR) signaling pathway, which is a critical driver of prostate cancer progression. By inhibiting KDM4C, this compound prevents the demethylation of H3K9me2 at the regulatory regions of AR target genes. The resulting accumulation of this repressive histone mark leads to the suppression of the AR transcriptional program.
Caption: Signaling pathway illustrating the inhibitory effect of this compound on KDM4C, leading to increased H3K9me2 levels and subsequent repression of the androgen receptor transcriptional program in prostate cancer cells.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of the this compound inhibitor.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 | Reference |
| KDM4C | Biochemical Demethylase Assay | 30 µM | [2] |
Table 2: In Vitro Anti-proliferative Activity in Prostate Cancer Cell Lines
| Cell Line | Assay Type | Concentration | % Cell Survival | Reference |
| CWR22Rv1 | Cell Viability Assay | 10 µM | 9% | [1] |
| PC3 | Cell Viability Assay | 2 µM | 14% | [1] |
| DU145 | Cell Viability Assay | 2 µM | 26% | [1] |
Table 3: In Vivo Anti-tumor Efficacy
| Cancer Model | Treatment Dose | Outcome | Reference |
| CWR22Rv1 Xenograft | 10 mg/kg (i.p. daily) | Significant inhibition of tumor growth | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro KDM4C Demethylase Assay
This protocol is designed to assess the inhibitory effect of this compound on the enzymatic activity of KDM4C.
Materials:
-
Recombinant human KDM4C enzyme
-
Biotinylated histone H3 peptide substrate
-
This compound inhibitor
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 2 mM ascorbic acid, 100 µM α-ketoglutarate, 10 µM FeSO4)
-
Streptavidin-coated plates
-
Anti-H3K9me2 antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
Detection reagent
Procedure:
-
Prepare serial dilutions of the this compound inhibitor in the assay buffer.
-
In a streptavidin-coated microplate, add the biotinylated histone H3 peptide substrate and allow it to bind.
-
Wash the plate to remove unbound substrate.
-
Add the recombinant KDM4C enzyme and the various concentrations of this compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the demethylation reaction to occur.
-
Wash the plate to remove the enzyme and inhibitor.
-
Add the labeled anti-H3K9me2 antibody and incubate to allow binding to the remaining dimethylated lysine residues.
-
Wash the plate to remove unbound antibody.
-
Add the appropriate detection reagent and measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro KDM4C demethylase assay to determine the IC50 of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., CWR22Rv1, PC3, DU145)
-
Complete cell culture medium
-
This compound inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed the prostate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Model
This protocol describes the methodology for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
CWR22Rv1 prostate cancer cells
-
Matrigel (or other appropriate extracellular matrix)
-
This compound inhibitor
-
Vehicle for injection (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of CWR22Rv1 cells mixed with Matrigel into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for injection at the desired concentration (e.g., 10 mg/kg).
-
Administer this compound or the vehicle to the respective groups of mice via intraperitoneal (i.p.) injection daily.
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound demonstrates a clear and potent mechanism of action centered on the inhibition of the KDM4C histone demethylase. This leads to an increase in the repressive H3K9me2 mark, subsequent suppression of the androgen receptor transcriptional program, and ultimately, the inhibition of prostate cancer cell growth both in vitro and in vivo. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar epigenetic modulators.
References
- 1. aaem.pl [aaem.pl]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
SD-70 as a JMJD2C Demethylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Among these, histone methylation is a dynamic process controlled by histone methyltransferases and demethylases. The Jumonji C (JmjC) domain-containing family of histone demethylases, including Jumonji domain-containing protein 2C (JMJD2C), also known as lysine-specific demethylase 4C (KDM4C), has emerged as a critical regulator in various biological processes and a promising target for therapeutic intervention, particularly in oncology.
JMJD2C specifically removes methyl groups from di- and tri-methylated lysine 9 and lysine 36 of histone H3 (H3K9me2/3 and H3K36me2/3), thereby influencing chromatin structure and gene transcription. Its dysregulation has been implicated in the progression of numerous cancers, including prostate, breast, and lung cancer, making it an attractive target for the development of small molecule inhibitors.
This technical guide provides an in-depth overview of SD-70, a small molecule inhibitor of JMJD2C. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize its impact on critical signaling pathways.
Core Concepts: JMJD2C and the Role of this compound
JMJD2C is an Fe(II) and α-ketoglutarate-dependent dioxygenase that plays a pivotal role in transcriptional regulation. By demethylating H3K9me3, a mark associated with transcriptional repression, JMJD2C can activate gene expression. Its involvement in cancer is often linked to its co-activation of key oncogenic transcription factors, such as the androgen receptor (AR) and hypoxia-inducible factor-1α (HIF-1α).
This compound, a cell-permeable small molecule, has been identified as an inhibitor of JMJD2C. Its inhibitory action is thought to stem from its ability to chelate the Fe(II) ion in the active site of the enzyme, thereby preventing the demethylation reaction. By inhibiting JMJD2C, this compound leads to an accumulation of H3K9me3 at target gene promoters, resulting in the repression of oncogenic signaling pathways and inhibition of cancer cell growth.
Quantitative Data for this compound
The inhibitory activity of this compound against JMJD2C has been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC | 30 µM | Antibody-based demethylase assay | [1][2][3] |
| Cell Line | Cancer Type | Effect of this compound | Concentration | Reference |
| CWR22Rv1 | Prostate Cancer | 9% cell survival | 10 µM | [4] |
| PC3 | Prostate Cancer | 14% cell survival | 2 µM | [4] |
| DU145 | Prostate Cancer | 26% cell survival | 2 µM | [4] |
| LNCaP | Prostate Cancer | Inhibition of AR target gene expression | 10 µM | [2] |
| SPC-A1 | Lung Cancer | Inhibition of cell proliferation, IC | 3 µM used in subsequent experiments | [5][6] |
| H460 | Lung Cancer | Inhibition of cell proliferation, IC | 3 µM used in subsequent experiments | [5][6] |
| 293T | - | Increased H3K9me2 levels | Not specified | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound as a JMJD2C inhibitor.
In Vitro JMJD2C Demethylase Activity/Inhibition Assay (Fluorometric)
This protocol is adapted from a commercially available fluorometric assay kit and is suitable for measuring JMJD2C activity and screening for inhibitors like this compound.[8]
Materials:
-
Recombinant JMJD2C enzyme
-
Tri-methylated histone H3-K9 substrate coated microplate
-
Assay buffers (containing α-ketoglutarate and Fe(II))
-
This compound or other test inhibitors
-
Capture antibody (specific for demethylated product)
-
Detection antibody (fluorophore-conjugated)
-
Fluorescence microplate reader (excitation 530 nm, emission 590 nm)
Procedure:
-
Reagent Preparation: Prepare all buffers and antibody solutions as per the manufacturer's instructions.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, followed by dilution in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Reaction:
-
To the substrate-coated wells, add the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the recombinant JMJD2C enzyme.
-
Incubate the plate at 37°C for 60-120 minutes.
-
-
Detection:
-
Wash the wells with the provided wash buffer.
-
Add the capture antibody and incubate at room temperature for 60 minutes.
-
Wash the wells.
-
Add the detection antibody and incubate at room temperature for 30 minutes in the dark.
-
Wash the wells.
-
Add the fluorescence development solution and incubate for 5-10 minutes in the dark.
-
-
Measurement: Read the fluorescence intensity on a microplate reader at 530 nm (excitation) and 590 nm (emission).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC
50value by fitting the data to a dose-response curve.
Cellular Histone H3K9me3 Level Assessment by Western Blot
This protocol describes how to measure changes in global H3K9me3 levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells (e.g., LNCaP or 293T) and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Perform acid extraction of histones or use a commercial histone extraction kit for cleaner preparations.
-
Alternatively, for whole-cell lysates, lyse the cells in lysis buffer on ice.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading. Quantify the band intensities and normalize the H3K9me3 signal to the total H3 signal.
Gene Expression Analysis of AR and HIF-1α Target Genes by RT-qPCR
This protocol outlines the steps to measure the effect of this compound on the expression of JMJD2C target genes.
Materials:
-
Cell culture reagents
-
This compound
-
Androgen (e.g., Dihydrotestosterone - DHT) for AR pathway studies
-
Hypoxia chamber or hypoxia-mimicking agents (e.g., CoCl
2) for HIF-1α pathway studies -
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., PSA (KLK3), KLK2 for AR pathway; VEGFA, LDHA for HIF-1α pathway) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment:
-
AR Pathway: Seed prostate cancer cells (e.g., LNCaP) in androgen-depleted media. Pre-treat with this compound or vehicle for a few hours, followed by stimulation with DHT.
-
HIF-1α Pathway: Seed cells and treat with this compound or vehicle. Induce hypoxia by placing cells in a hypoxia chamber or by adding a hypoxia-mimicking agent.
-
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment groups to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Modification Protocol | EpigenTek [epigentek.com]
- 5. Discovery of a Highly Selective Cell‐Active Inhibitor of the Histone Lysine Demethylases KDM2/7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP9X-mediated KDM4C deubiquitination promotes lung cancer radioresistance by epigenetically inducing TGF-β2 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenase JMJD2 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
The Oncogenic Role of JMJD2C: A Histone Demethylase at the Crossroads of Cancer Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jumonji domain-containing protein 2C (JMJD2C), also known as KDM4C, is a histone lysine demethylase that plays a pivotal role in the epigenetic regulation of gene expression. Aberrantly overexpressed in a multitude of human cancers, JMJD2C has emerged as a key driver of tumorigenesis. This technical guide provides a comprehensive overview of the biological functions of JMJD2C in cancer, detailing its enzymatic activity, its intricate involvement in critical oncogenic signaling pathways, and its impact on cancer cell proliferation, metastasis, and metabolic reprogramming. This document summarizes key quantitative data, provides detailed experimental protocols for studying JMJD2C, and visualizes its complex interactions through signaling pathway and workflow diagrams to facilitate further research and the development of novel therapeutic strategies targeting this promising anti-cancer target.
Introduction: JMJD2C as an Epigenetic Regulator in Cancer
JMJD2C is a member of the JmjC domain-containing family of histone demethylases, which primarily removes methyl groups from histone H3 at lysine 9 (H3K9me2/me3) and lysine 36 (H3K36me2/me3).[1][2] By erasing these repressive histone marks, JMJD2C facilitates a more open chromatin structure, leading to the transcriptional activation of its target genes. The gene encoding JMJD2C is located on chromosome 9p24.1, a region frequently amplified in various cancers, leading to its overexpression.[3][4] Dysregulation of JMJD2C has been documented in numerous malignancies, including breast, prostate, colon, lung, and gastric cancers, as well as in osteosarcoma and various hematological neoplasms.[1][3] Its multifaceted role in promoting cancer progression underscores its significance as a potential therapeutic target.
Quantitative Insights into JMJD2C Function in Cancer
The oncogenic functions of JMJD2C are supported by a growing body of quantitative data demonstrating its overexpression in tumors and the functional consequences of its modulation.
Table 1: Overexpression of JMJD2C in Various Cancers
| Cancer Type | Tissue Comparison | Fold Change/Observation | Reference(s) |
| Breast Cancer | Invasive Ductal & Lobular Carcinoma vs. Normal Breast | Significantly increased mRNA levels | [3] |
| Breast Cancer | Aggressive Basal-like vs. Non-basal-like | Significantly higher expression | [1] |
| Prostate Cancer | Prostate Carcinoma vs. Normal Prostate | Overexpressed | [1] |
| Colon Cancer | Colon Cancer Cell Lines vs. Normal | Overexpressed | [1] |
| Gastric Cancer | Gastric Cancer Tissues vs. Normal Tissues | Significantly higher positive expression rates | [1] |
| Osteosarcoma | Osteosarcoma Tissues vs. Adjacent Non-tumor Tissues | Significantly higher expression | [1] |
Table 2: Functional Consequences of JMJD2C Modulation in Cancer Models
| Cancer Type | Experimental Model | Modulation | Quantitative Effect | Reference(s) |
| Breast Cancer | MDA-MB-435 cells | shRNA knockdown | Significant decrease in cell proliferation | [1] |
| Breast Cancer | MDA-MB-435 xenografts | shRNA knockdown | Significant inhibition of tumor growth and lung metastasis | [1][3] |
| Colon Cancer | HCT-116 cells | shRNA knockdown | Reduced cell growth and clonogenic capacity | [5] |
| Prostate Cancer | LNCaP cells | shRNA knockdown | Inhibition of androgen-induced tumor cell proliferation | [1] |
Table 3: Impact of JMJD2C Knockdown on Target Gene Expression
| Cancer Type | Signaling Pathway | Target Gene | Fold Change/Observation | Reference(s) |
| Breast Cancer | HIF-1α | LDHA, PDK1, LOXL2, L1CAM | Significantly decreased expression in hypoxic conditions | [3] |
| Prostate Cancer | Androgen Receptor | PSA, KLK2 | Decreased expression and blockage of AR-induced transcription | [1] |
| Colon Cancer | β-catenin | Cyclin D1, FRA1, BCL2 | Reduced expression | [1] |
Core Signaling Pathways Modulated by JMJD2C
JMJD2C exerts its oncogenic functions by interacting with and modulating the activity of several key cancer-associated signaling pathways.
The HIF-1α Hypoxia Response Pathway
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and activates genes involved in angiogenesis, metabolic adaptation, and metastasis. JMJD2C acts as a crucial coactivator for HIF-1α.[3] It is recruited to the hypoxia response elements (HREs) of HIF-1α target genes, where it demethylates H3K9me3. This epigenetic modification enhances the binding of HIF-1α to DNA, leading to the transcriptional activation of genes such as LDHA, PDK1, and SLC2A1, which are critical for metabolic reprogramming (the Warburg effect), and LOXL2 and L1CAM, which promote metastasis.[3][6] Notably, JMJD2C expression itself is induced by HIF-1α, creating a positive feedback loop that amplifies the hypoxic response and drives cancer progression.[3]
The Androgen Receptor (AR) Signaling Pathway in Prostate Cancer
In prostate cancer, the androgen receptor (AR) is a critical driver of tumor growth and survival. JMJD2C functions as a coactivator of AR, enhancing the transcription of AR target genes.[1] It collaborates with another histone demethylase, LSD1, to remove both mono-, di-, and trimethylated H3K9 from the promoters of AR target genes like Prostate-Specific Antigen (PSA) and Kallikrein-related peptidase 2 (KLK2).[1] This coordinated demethylation leads to robust activation of the AR signaling axis, promoting prostate cancer cell proliferation and survival.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in development and is frequently hyperactivated in cancers, particularly colorectal cancer. Evidence suggests that JMJD2C can form a complex with β-catenin, the central effector of the pathway.[7][8] This interaction appears to enhance the transcription of β-catenin target genes that are crucial for cell cycle progression and survival, such as Cyclin D1, FRA1, and the anti-apoptotic factor BCL2.[1] In some contexts, JMJD2C itself is a downstream target of the Wnt/β-catenin pathway, indicating a potential feed-forward mechanism that sustains oncogenic signaling.[7][8]
The p53 Tumor Suppressor Pathway
The tumor suppressor p53 is a master regulator of the cellular response to stress, inducing cell cycle arrest, apoptosis, or senescence. JMJD2C has been shown to negatively regulate p53. It achieves this by upregulating the expression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] By demethylating H3K9me3 at the MDM2 promoter, JMJD2C enhances its transcription, leading to decreased p53 levels and a subsequent bypass of its tumor-suppressive functions.[1]
Experimental Protocols for Studying JMJD2C
Investigating the biological functions of JMJD2C requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Chromatin Immunoprecipitation (ChIP)
This protocol is for determining the association of JMJD2C with specific genomic regions.
Protocol:
-
Cross-linking: Treat cultured cancer cells (e.g., 1x10⁷ cells) with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors) and incubate on ice for 10 minutes.
-
Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically for each cell type and sonicator.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G-agarose/magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-JMJD2C antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of putative target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Co-Immunoprecipitation (Co-IP)
This protocol is for identifying proteins that interact with JMJD2C.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors) to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-JMJD2C antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using an acidic elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel binding partners.
shRNA-mediated Knockdown and Cell Proliferation Assay
This protocol is for assessing the effect of JMJD2C depletion on cancer cell proliferation.
Protocol:
-
Lentiviral Particle Production: Co-transfect HEK293T cells with a lentiviral vector encoding an shRNA targeting JMJD2C (or a non-targeting control shRNA) and packaging plasmids.
-
Transduction: Infect the target cancer cell line with the collected lentiviral particles.
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Verification of Knockdown: Confirm the knockdown of JMJD2C expression by qPCR and Western blotting.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Seed equal numbers of JMJD2C-knockdown and control cells in a 96-well plate.
-
At various time points (e.g., 24, 48, 72 hours), add the proliferation reagent (MTT or CellTiter-Glo).
-
Measure the absorbance or luminescence according to the manufacturer's instructions to determine the relative number of viable cells.
-
JMJD2C as a Therapeutic Target
The multifaceted role of JMJD2C in promoting cancer progression makes it an attractive target for therapeutic intervention. Several small molecule inhibitors of JMJD2C and other KDM4 family members are under development. These inhibitors are often designed as analogs of the co-factor α-ketoglutarate and compete for binding to the catalytic site of the enzyme. The development of potent and specific JMJD2C inhibitors holds promise for a novel class of epigenetic drugs for cancer therapy.
Conclusion
JMJD2C is a critical epigenetic regulator that is frequently dysregulated in cancer. Its ability to demethylate repressive histone marks leads to the activation of key oncogenic signaling pathways, including those driven by HIF-1α, the androgen receptor, and β-catenin, while simultaneously suppressing the p53 tumor suppressor pathway. This central role in orchestrating multiple cancer hallmarks, from proliferation and survival to metabolic reprogramming and metastasis, firmly establishes JMJD2C as a significant driver of tumorigenesis. The continued elucidation of its complex biological functions and the development of targeted inhibitors will be crucial in translating our understanding of JMJD2C into effective cancer therapies.
References
- 1. Histone demethylase JMJD2C: epigenetic regulators in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jmjd1a and Jmjd2c histone H3 Lys 9 demethylases regulate self-renewal in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone demethylase JMJD2C is a coactivator for hypoxia-inducible factor 1 that is required for breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic alterations of histone lysine methyltransferases and their significance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]
SD-70 Inhibitor: An In-depth Technical Guide to its Effects on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SD-70 is a small molecule inhibitor primarily targeting the histone demethylase KDM4C (also known as JMJD2C), a member of the JmjC domain-containing family of histone demethylases.[1][2][3] This technical guide provides a comprehensive overview of the known effects of this compound on histone methylation, its mechanism of action, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate histone methylation-dependent pathways and as a potential therapeutic agent.
Introduction to this compound
This compound was identified as a small molecule that inhibits the transcriptional program of prostate cancer cells.[4] Subsequent studies have characterized it as an inhibitor of the histone demethylase KDM4C, which is known to remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[3][5] By inhibiting KDM4C, this compound leads to an increase in the methylation levels of its target residues, thereby influencing chromatin structure and gene expression.[1] The inhibitor has demonstrated anti-tumor efficacy in prostate cancer models, highlighting its potential for therapeutic development.[6]
Mechanism of Action
KDM4C is a Fe(II) and α-ketoglutarate-dependent dioxygenase that catalyzes the demethylation of trimethylated and dimethylated lysine residues.[3] The catalytic mechanism involves the oxidation of the methyl group, leading to its removal as formaldehyde. This compound acts as a competitive inhibitor of KDM4C, likely by chelating the active site iron or competing with the 2-oxoglutarate cofactor, a common mechanism for inhibitors of JmjC domain-containing enzymes.[3] This inhibition of KDM4C's enzymatic activity results in the accumulation of methylation at its target sites on histone H3.
Effects of this compound on Histone Methylation
The primary and most consistently reported effect of this compound is the increase in histone H3 lysine 9 dimethylation (H3K9me2).[1][2] Limited data also suggests a potential impact on other histone marks. The following table summarizes the currently available quantitative data on the effects of this compound on histone methylation.
| Histone Mark | Effect | Cell Line | This compound Concentration | IC50 | Reference |
| H3K9me2 | Increased | 293T | Not specified | ~30 µM (for KDM4C) | [1][2] |
| H3K9me3 | Increased | Glioblastoma cells | Not specified | ~30 µM (for KDM4C) | [7] |
| H3K9me1 | Increased | Glioblastoma cells | Not specified | ~30 µM (for KDM4C) | [7] |
| H3K36me3 | No significant change | Not specified | Not specified | ~30 µM (for KDM4C) | [5] |
| H3K4me3 | No significant change | Not specified | Not specified | Not specified | [5] |
| H3K27me3 | No significant change | Not specified | Not specified | Not specified | [8] |
Note: The IC50 value of ~30 µM is for the inhibition of KDM4C enzymatic activity and provides a reference for the concentration range at which this compound is effective.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on histone methylation.
In Vitro Histone Demethylase (HDM) Assay
This protocol is adapted from standard procedures for assaying JmjC domain-containing histone demethylases.[9]
Materials:
-
Recombinant human KDM4C
-
Biotinylated histone H3 (1-21) peptide trimethylated at lysine 9 (H3K9me3)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20
-
AlphaLISA® detection kit (or other suitable detection method)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 5 µL of a solution containing the biotinylated H3K9me3 peptide substrate (final concentration 20 nM) and recombinant KDM4C (final concentration 0.5 nM) in assay buffer.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2.5 µL of 30 mM EDTA.
-
Add 5 µL of AlphaLISA® Acceptor beads (final concentration 20 µg/mL) coated with an antibody specific for the demethylated product (H3K9me2).
-
Incubate in the dark at room temperature for 60 minutes.
-
Add 5 µL of AlphaLISA® Donor beads (final concentration 40 µg/mL).
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Western Blotting for Histone Modifications
This protocol outlines the steps to assess global changes in histone methylation in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Histone extraction buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone modifications (e.g., H3K9me2, H3K9me3, H3K4me3, H3K27me3) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10, 30, 50 µM) or DMSO for 24-48 hours.
-
Histone Extraction: Harvest cells and perform acid extraction of histones. Briefly, lyse cells in a hypotonic buffer, isolate nuclei, and extract histones with 0.2 M H2SO4. Precipitate histones with trichloroacetic acid.
-
Quantification: Resuspend the histone pellet in water and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 5-10 µg of histone extracts on a 15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the signal for each histone modification to the total histone H3 signal.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol allows for the analysis of histone modification changes at specific genomic loci after this compound treatment.
Materials:
-
Cell culture reagents and this compound
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis and wash buffers
-
Antibodies for specific histone modifications (e.g., H3K9me2)
-
Protein A/G magnetic beads
-
DNA purification kit
-
qPCR master mix and primers for target and control gene loci
Procedure:
-
Cell Treatment and Crosslinking: Treat cells with this compound as described for Western blotting. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with 2-5 µg of the specific histone modification antibody overnight at 4°C.
-
Capture and Washes: Add protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter or other regulatory regions of target genes known to be regulated by KDM4C. Use input DNA (chromatin saved before immunoprecipitation) for normalization. Calculate the enrichment of the histone mark at the target loci relative to a control locus and normalized to the input.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of KDM4C and H3K9 methylation in various biological processes. While its effect on H3K9me2 is well-established, further research is needed to fully elucidate its impact on the broader histone methylation landscape and to identify potential off-target effects. The detailed protocols provided in this guide will facilitate further investigation into the molecular mechanisms of this compound and its potential as a therapeutic agent in oncology and other diseases where KDM4C is dysregulated. Future studies should focus on comprehensive profiling of histone modifications using techniques like ChIP-seq and mass spectrometry to gain a more complete understanding of the epigenetic consequences of KDM4C inhibition by this compound.
References
- 1. This compound | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | 332173-89-4 | Histone Demethylase | MOLNOVA [molnova.com]
- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H3K9me3 and H3K27me3 are epigenetic barriers to somatic cell nuclear transfer in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of SD-70 Binding to the Histone Demethylase JMJD2C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the structural and biochemical analysis of the interaction between the small molecule inhibitor SD-70 and the Jumonji domain-containing protein 2C (JMJD2C), a histone lysine demethylase implicated in various cancers. While a co-crystal structure of the this compound-JMJD2C complex is not publicly available, this document outlines the established experimental and computational methodologies that are critical for elucidating the binding mechanism. This guide will detail protocols for protein expression and purification, enzymatic and biophysical assays for characterizing the binding affinity and kinetics, and the use of homology modeling to predict the structural basis of inhibition. The provided information is intended to equip researchers with the necessary knowledge to investigate the interaction between this compound and JMJD2C, and to facilitate the structure-guided design of next-generation JMJD2C inhibitors.
Introduction to JMJD2C and the Inhibitor this compound
JMJD2C, also known as KDM4C, is a member of the JmjC domain-containing histone demethylase family. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing chromatin structure and gene expression. Specifically, JMJD2C targets di- and tri-methylated lysine 9 on histone H3 (H3K9me2/3) and lysine 36 on histone H3 (H3K36me2/3). Dysregulation of JMJD2C activity has been linked to the progression of several cancers, including prostate cancer, making it an attractive therapeutic target.
This compound is a small molecule inhibitor of JMJD2C. It has been shown to inhibit the transcriptional program of the androgen receptor (AR) in prostate cancer cells, in part through its action on JMJD2C. Understanding the precise molecular interactions between this compound and JMJD2C is essential for optimizing its therapeutic potential and for the development of more potent and selective inhibitors.
Quantitative Data on this compound Inhibition of JMJD2C
The following table summarizes the available quantitative data for the inhibition of JMJD2C by this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 30 µM | in vitro demethylase assay | [1][2] |
Experimental Protocols for Structural and Biophysical Analysis
While a specific co-crystal structure of this compound with JMJD2C is not available, the following experimental protocols are standard methodologies used to characterize such protein-inhibitor interactions.
Recombinant JMJD2C Expression and Purification
The production of pure, active JMJD2C is a prerequisite for any structural and biophysical studies. A common approach involves the expression of a tagged version of the protein in Escherichia coli.
Protocol: Expression and Purification of His-tagged JMJD2C
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding for an N-terminally His-tagged human JMJD2C catalytic domain (residues 1-350).
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged JMJD2C from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography (Optional): For higher purity and to remove aggregates, further purify the eluted protein using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Protein Concentration and Storage: Concentrate the purified protein and store it at -80°C in a buffer containing glycerol (e.g., 10-20%).
Enzymatic Assays for IC50 Determination
Several assay formats can be used to measure the inhibitory activity of this compound against JMJD2C and determine its IC50 value.
Protocol: AlphaLISA-based Demethylase Assay
-
Reaction Setup: In a 384-well plate, add JMJD2C enzyme, a biotinylated H3K9me3 peptide substrate, and varying concentrations of the this compound inhibitor in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (H3K9me2) and streptavidin-coated donor beads.
-
Signal Reading: Incubate in the dark and then read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of demethylated product.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Biophysical Characterization of Binding
3.3.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).
Protocol: ITC Analysis of this compound Binding to JMJD2C
-
Sample Preparation: Prepare a solution of purified JMJD2C (typically 10-50 µM) in a suitable ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Prepare a solution of this compound (typically 100-500 µM) in the exact same buffer. Degas both solutions.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the JMJD2C solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of injections of the this compound solution into the JMJD2C solution, recording the heat change after each injection.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
3.3.2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding kinetics, providing association (ka) and dissociation (kd) rate constants.
Protocol: SPR Analysis of this compound and JMJD2C Interaction
-
Ligand Immobilization: Covalently immobilize purified JMJD2C onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.
-
Data Collection: Monitor the change in the SPR signal in real-time to generate sensorgrams showing the association and dissociation phases.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove the bound this compound.
-
Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Computational Modeling of the this compound-JMJD2C Complex
In the absence of a co-crystal structure, homology modeling and molecular docking can provide valuable insights into the binding mode of this compound.
Homology Modeling of JMJD2C
Since the crystal structure of the highly homologous JMJD2A is available, a reliable homology model of the JMJD2C catalytic domain can be generated.
Logical Workflow for Homology Modeling
References
An In-depth Technical Guide on the Target Specificity and Off-Target Effects of SD-70
For Researchers, Scientists, and Drug Development Professionals
Abstract
SD-70 is a small molecule inhibitor primarily targeting the histone lysine demethylase (KDM) family, with a specific focus on KDM4C. This enzyme plays a crucial role in epigenetic regulation and is implicated in the pathogenesis of various diseases, including acute myeloid leukemia (MLL-rearranged) and prostate cancer. This technical guide provides a comprehensive overview of the target specificity of this compound, its mechanism of action, and an analysis of its known off-target effects. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate further research and drug development efforts.
Introduction
Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers. Histone lysine demethylases (KDMs) are a family of enzymes that remove methyl groups from histone lysine residues, thereby modulating chromatin structure and gene transcription. The KDM4 subfamily, and specifically KDM4C (also known as JMJD2C), has emerged as a promising therapeutic target due to its role in various oncogenic processes. This compound has been identified as an inhibitor of KDM4C, demonstrating potential as a therapeutic agent in preclinical studies. Understanding its precise target engagement, selectivity, and potential for off-target interactions is paramount for its clinical development.
On-Target Activity of this compound
Primary Target: KDM4C
The primary molecular target of this compound is the histone demethylase KDM4C. This compound inhibits the enzymatic activity of KDM4C, leading to alterations in histone methylation status and subsequent changes in gene expression.
Quantitative Analysis of On-Target Activity
The inhibitory potency of this compound against KDM4C has been determined through in vitro enzymatic assays.
| Target | Assay Type | IC50 | Reference |
| KDM4C | In vitro demethylase assay | 30 µM | [1][2] |
IC50: Half-maximal inhibitory concentration.
Mechanism of Action
This compound functions by inhibiting the demethylase activity of KDM4C. This inhibition leads to an increase in the methylation of histone H3 at lysine 9 (H3K9me2)[1]. Elevated H3K9me2 levels are associated with transcriptional repression, and this epigenetic modification is a key mechanism by which this compound exerts its effects on gene expression programs involved in cancer progression. Additionally, treatment with this compound has been observed to cause a slight decrease in histone H3 lysine 36 (H3K36) methylation levels[3].
Target Specificity and Selectivity
The selectivity of a small molecule inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. While this compound is primarily known as a KDM4C inhibitor, its activity against other members of the KDM4 subfamily and the broader KDM family is an area of ongoing investigation.
Selectivity within the KDM4 Subfamily
Limited data is available on the comprehensive selectivity profile of this compound against all members of the KDM4 subfamily (KDM4A, KDM4B, KDM4D). However, initial findings suggest a degree of selectivity for KDM4C, with one study noting that its effect on KDM4A was not apparent[4].
| Target | Assay Type | IC50 | Reference |
| KDM4A | Not specified | Not apparent | [4] |
Further quantitative analysis across the entire KDM4 subfamily is required for a complete selectivity profile.
Off-Target Effects
A thorough understanding of off-target interactions is crucial for predicting potential side effects and for the overall safety assessment of a drug candidate. Currently, there is a lack of publicly available data from broad off-target screening panels for this compound, such as those offered by Eurofins SafetyScreen or Reaction Biology's InVEST panels. Such studies are essential to identify any unintended interactions with other kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families.
Signaling Pathways Modulated by this compound
This compound has been shown to impact key signaling pathways implicated in cancer, primarily through its inhibition of KDM4C.
MLL-Rearranged Acute Myeloid Leukemia (AML)
In MLL-rearranged AML, the MLL fusion protein recruits KDM4C to chromatin, leading to epigenetic reprogramming that is essential for leukemogenesis. By inhibiting KDM4C, this compound disrupts this process, leading to a downregulation of key downstream targets, including the proto-oncogene MYC[5][6]. This ultimately results in increased apoptosis of leukemia cells.
Androgen Receptor Signaling in Prostate Cancer
In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. KDM4C acts as a coactivator of the androgen receptor, enhancing its transcriptional activity. This compound, by inhibiting KDM4C, represses the AR transcriptional program, thereby inhibiting the growth of prostate cancer cells[7]. The binding of this compound to AR-bound functional enhancers has been identified using the Chem-seq technique[8].
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide overviews of the key methodologies used to characterize this compound.
In Vitro KDM4C Demethylase Assay (General Protocol)
This assay measures the enzymatic activity of KDM4C and the inhibitory effect of compounds like this compound. A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
References
- 1. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
- 3. Chem-Seq [illumina.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effects of the KDM4C inhibitor SD70 and the menin inhibitor MI-503 against MLL::AF9-driven acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xcessbio.com [xcessbio.com]
- 8. researchgate.net [researchgate.net]
Preclinical Profile of SD-70: A KDM4C Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SD-70 is a synthetic small molecule that has been identified as an inhibitor of the histone demethylase KDM4C (also known as JMJD2C), a member of the JmjC domain-containing family of proteins. Overexpression of KDM4C has been implicated in the progression of several cancers, including prostate cancer and acute myeloid leukemia (AML), making it a promising therapeutic target. Preclinical studies have demonstrated the potential of this compound to inhibit cancer cell growth and tumor progression in various cancer models. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action: KDM4C Inhibition
This compound exerts its anticancer effects primarily through the inhibition of the enzymatic activity of KDM4C. KDM4C is a histone lysine demethylase that specifically removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2). These histone modifications play a crucial role in regulating gene expression. By inhibiting KDM4C, this compound leads to an increase in the levels of these repressive histone marks, subsequently altering the transcription of key genes involved in cancer cell proliferation and survival. A key target of this compound's action is the androgen receptor (AR) transcriptional program, which is critical for the growth of prostate cancer cells. This compound has been shown to repress this program.[1]
In Vitro Efficacy
Cell Proliferation and Viability
Preclinical studies have consistently demonstrated the ability of this compound to inhibit the proliferation and reduce the viability of various cancer cell lines.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |
| CWR22Rv1 | Prostate Cancer | Growth Curve | Cell Growth | Striking growth-inhibitory phenotype at >5 µM | [2] |
| CWR22Rv1 | Prostate Cancer | Cell Viability | % Cell Survival | 9% survival at 10 µM | [3] |
| PC3 | Prostate Cancer | Cell Viability | % Cell Survival | 14% survival at 2 µM | [3] |
| DU145 | Prostate Cancer | Cell Viability | % Cell Survival | 26% survival at 2 µM | [3] |
| SPC-A1 | Lung Cancer | CCK-8 | IC50 | Determined at 24h | [4] |
| H460 | Lung Cancer | CCK-8 | IC50 | Determined at 48h | [4] |
Experimental Protocols
Cell Proliferation Assay (Growth Curve):
-
Cell Seeding: CWR22Rv1 cells were seeded in appropriate multi-well plates.
-
Treatment: Cells were treated with titrated concentrations of this compound.
-
Incubation: The plates were incubated for a specified period, with growth assessed at multiple time points.
-
Data Analysis: Cell growth was measured using a suitable method (e.g., cell counting, MTT assay, or live-cell imaging) and plotted over time. Error bars represent the standard deviation of at least six repeats.[2]
Cell Viability Assay (e.g., MTT or CCK-8):
-
Cell Seeding: Cancer cells (e.g., CWR22Rv1, PC3, DU145, SPC-A1, H460) were seeded in 96-well plates at a density of 1 x 10³ cells per well and cultured for 24 hours.[4]
-
Treatment: Cells were incubated with various concentrations of this compound for specified durations (e.g., 24h, 48h, 72h).
-
Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) was added to each well and incubated to allow for formazan crystal formation or color development, respectively.[4][5]
-
Data Analysis: The absorbance was measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[4] Cell viability was expressed as a percentage of the vehicle-treated control.
In Vivo Efficacy
The antitumor activity of this compound has been evaluated in xenograft models of prostate and lung cancer.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment | Outcome | Citation |
| Prostate Cancer | CWR22Rv1 | Mouse Xenograft | 10 mg/kg, i.p., once a day | Dramatic inhibition of tumor growth | [2] |
| Lung Cancer | Not specified | Nude Mice Xenograft | 10 mg/kg | Impaired tumor growth | [4] |
| Small Cell Lung Cancer | H510 | Nude Mice Xenograft | Not specified | Significantly suppressed tumor growth | [6] |
Experimental Protocols
Xenograft Mouse Model (Prostate Cancer):
-
Cell Implantation: CWR22Rv1 prostate cancer cells were implanted subcutaneously into the flanks of immunocompromised mice.
-
Tumor Growth: Tumors were allowed to establish and reach a palpable size.
-
Treatment: Mice were randomized into control and treatment groups. The treatment group received daily intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg. The control group received vehicle treatment.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Data Analysis: Tumor growth curves were plotted for both groups, and statistical analysis (e.g., P < 0.01) was performed to determine the significance of the observed tumor growth inhibition. The study included n=6 for the control group and n=8 for the drug treatment group.[2]
Signaling Pathway Modulation
The anticancer effects of this compound are mediated through the modulation of specific signaling pathways downstream of KDM4C. Inhibition of KDM4C by this compound has been shown to impact the Androgen Receptor (AR) signaling pathway, as well as the PI3K/AKT/mTOR pathway.
Inhibition of KDM4C by this compound leads to increased H3K9me3, a repressive histone mark. This results in the suppression of the AR transcriptional program and the downregulation of oncogenes like c-Myc. Furthermore, KDM4C inhibition has been linked to the modulation of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth and survival. RNA sequencing following this compound treatment has also revealed significant enrichment in the cytokine-cytokine receptor signaling pathway, with a notable upregulation of chemokines like CXCL10.[7] In some cancer models, KDM4C inhibition has also been shown to promote p53 transcriptional activity.[8]
Experimental Workflows
The preclinical evaluation of this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for cancers characterized by KDM4C overexpression. Its ability to inhibit the proliferation of cancer cells in vitro and suppress tumor growth in vivo, coupled with a defined mechanism of action involving the modulation of key oncogenic signaling pathways, provides a solid foundation for further development. The detailed experimental protocols outlined in this guide offer a framework for researchers to replicate and expand upon these foundational studies, ultimately paving the way for potential clinical investigation of this compound in oncology.
References
- 1. This compound | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. USP9X-mediated KDM4C deubiquitination promotes lung cancer radioresistance by epigenetically inducing TGF-β2 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disparate results between proliferation rates of surgically excised prostate tumors and an in vitro bioassay using sera from a positive randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting KDM4C enhances CD8+ T cell mediated antitumor immunity by activating chemokine CXCL10 transcription in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics of Remdesivir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir (marketed as Veklury) is a broad-spectrum antiviral medication that has garnered significant attention for its activity against a range of RNA viruses.[1][2] Initially developed for the treatment of Hepatitis C and subsequently studied for Ebola virus disease, its application was expanded under Emergency Use Authorization for the treatment of COVID-19.[1][3] Remdesivir is a nucleotide analog prodrug, specifically a single diastereomeric monophosphoramidate.[4][5] This design facilitates intracellular delivery of its active metabolite.[1][6] Upon entering the cell, it undergoes metabolic activation to form the active nucleoside triphosphate, GS-443902.[4][7][8][9] This active form acts as an inhibitor of viral RNA-dependent RNA polymerase, leading to termination of viral RNA synthesis.[1][6] This document provides a comprehensive overview of the pharmacokinetics of remdesivir, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, supported by data from clinical studies.
Absorption
Remdesivir is administered intravenously due to poor oral bioavailability.[10] Following intravenous administration, the absolute bioavailability is considered 100%.[7] Peak plasma concentrations of remdesivir are rapidly achieved.[11]
Table 1: Pharmacokinetic Parameters of Remdesivir and its Major Metabolites Following a Single 30-minute Intravenous Infusion
| Parameter | Remdesivir | GS-704277 | GS-441524 |
| Tmax (hours) | 0.67 - 0.68[11][12] | 0.75[11][12] | 1.51 - 2.00[11][12] |
| Cmax (ng/mL) | 2229 (19.2% CV)[11] | 246 (33.9% CV)[11] | 145 (19.3% CV)[11] |
| AUCtau (ng*h/mL) | 1585 (16.6% CV)[11] | 462 (31.4% CV)[11] | 2229 (18.4% CV)[11] |
| Ctrough (ng/mL) | Not Detectable | Not Detectable | 69.2 (18.2% CV)[11] |
CV: Coefficient of Variation
Distribution
Metabolism
Remdesivir is a prodrug that requires intracellular metabolism to become pharmacologically active.[11][15] The metabolic activation of remdesivir is a multi-step process that occurs within the target cells.[8][9]
The key steps in the metabolic pathway are:
-
Hydrolysis: Remdesivir is first hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA) to form an alanine intermediate metabolite, GS-704277 (also referred to as MetX).[8][9]
-
Monophosphate Formation: The intermediate metabolite GS-704277 is then further hydrolyzed by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form of the nucleoside analog.[8][9]
-
Phosphorylation: The nucleoside monophosphate is subsequently phosphorylated by cellular kinases to form the active nucleoside triphosphate, GS-443902.[4][11][14]
Dephosphorylation of the nucleoside monophosphate leads to the formation of the nucleoside analog GS-441524, which is the major, but less active, circulating metabolite.[2][4]
Excretion
The elimination of remdesivir and its metabolites occurs through both renal and fecal routes.[11] Approximately 74% of a dose is excreted in the urine, while 18% is recovered in the feces.[11] The primary form found in urine is the metabolite GS-441524, accounting for 49% of the administered dose, while about 10% is excreted as unchanged remdesivir.[11]
Table 2: Elimination Half-life of Remdesivir and its Metabolites
| Compound | Elimination Half-life |
| Remdesivir | ~1 hour[11] |
| GS-704277 | ~1.3 hours[11] |
| GS-441524 | ~27 hours[11] |
The clearance of GS-441524 is dependent on the estimated glomerular filtration rate (eGFR).[16][17]
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from Phase I clinical trials involving healthy subjects, as well as studies in hospitalized patients.[4][17]
Phase I Single and Multiple Ascending Dose Study in Healthy Volunteers[4][18]
-
Study Design: A randomized, blinded, placebo-controlled study.
-
Participants: Healthy male and non-pregnant, non-lactating female volunteers, aged 18 to 55 years.[18]
-
Dosing:
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to determine the plasma concentrations of remdesivir and its metabolites, GS-704277 and GS-441524. Urine samples were also collected to assess renal clearance.
-
Bioanalytical Method: Plasma and urine concentrations of remdesivir and its metabolites were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Study in Hospitalized COVID-19 Patients[17]
-
Study Design: A prospective, observational pharmacokinetic study.
-
Participants: Non-critically ill hospitalized COVID-19 patients with hypoxemia.
-
Dosing: Standard clinical dosing regimen for remdesivir (e.g., 200 mg loading dose on day 1, followed by 100 mg daily).
-
Pharmacokinetic Sampling: Plasma samples were collected on the first day of therapy to measure the concentrations of remdesivir and GS-441524.
-
Data Analysis: A nonlinear mixed-effects model was developed to describe the population pharmacokinetics and identify covariates that explain variability.
Conclusion
Remdesivir exhibits a pharmacokinetic profile characterized by rapid clearance of the parent drug and the formation of a major, longer-lasting circulating metabolite, GS-441524. Its intracellular conversion to the active triphosphate form, GS-443902, is crucial for its antiviral activity. The intravenous route of administration is necessary due to its poor oral bioavailability. Pharmacokinetic studies in both healthy volunteers and patient populations have provided essential data to support the established dosing regimens. Further research into the tissue distribution and intracellular concentrations of the active metabolite will continue to refine our understanding of remdesivir's clinical pharmacology.
References
- 1. Remdesivir - Wikipedia [en.wikipedia.org]
- 2. Antiviral Analysis: Remdesivir and its Metabolites [restek.com]
- 3. How Remdesivir Works to Fight COVID-19 Inside the Body | TIME [time.com]
- 4. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Veklury (remdesivir) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 13. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. How Does Remdesivir Work? | ChemPartner [chempartner.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A population pharmacokinetic model of remdesivir and its major metabolites based on published mean values from healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A population pharmacokinetic model of remdesivir and its major metabolites based on published mean values from healthy subjects | springermedizin.de [springermedizin.de]
Methodological & Application
Application Notes and Protocols for SD-70 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein 70 (HSP70) is a family of highly conserved molecular chaperones that are critical for maintaining protein homeostasis. In numerous cancer types, HSP70 is overexpressed and plays a pivotal role in promoting tumor cell survival, proliferation, and resistance to therapy.[1] It achieves this by stabilizing a wide range of oncogenic "client" proteins and inhibiting key components of apoptotic pathways.[1][2] This dependency makes HSP70 an attractive therapeutic target for cancer drug development.[1]
SD-70 is presented here as a representative small molecule inhibitor targeting the ATPase activity of HSP70. By binding to the N-terminal nucleotide-binding domain (NBD), this compound is designed to lock the chaperone in a state that prevents the conformational changes necessary for client protein processing. This action is expected to lead to the degradation of oncogenic proteins, resulting in cell cycle arrest and apoptosis.[1] These application notes provide a comprehensive guide for designing and executing key in vitro assays to characterize the cellular effects of this compound.
Mechanism of Action: HSP70 Inhibition
HSP70's chaperone activity is dependent on an ATP-hydrolysis cycle. In its ATP-bound state, HSP70 has a low affinity for its substrates. Co-chaperones, such as those from the J-domain family, deliver substrate proteins to HSP70 and stimulate its ATPase activity. Upon hydrolysis of ATP to ADP, HSP70 undergoes a conformational change, locking it into a high-affinity, substrate-bound state. Nucleotide exchange factors then facilitate the release of ADP and binding of a new ATP molecule, which releases the substrate.[3]
This compound, as a representative ATP-competitive inhibitor, disrupts this cycle. By occupying the ATP-binding pocket, it prevents the chaperone from progressing through its functional cycle. This leads to the loss of function and subsequent degradation of HSP70 client proteins, many of which are crucial for cancer cell survival, such as Akt, Raf-1, and p53.[2][4] The ultimate downstream effects of HSP70 inhibition are the induction of apoptosis and the suppression of cell proliferation.[4][5]
Figure 1. Simplified diagram of HSP70's role in promoting cancer cell survival.
Figure 2. Mechanism of action for this compound leading to apoptosis.
Data Presentation
The following tables summarize quantitative data for well-characterized HSP70 inhibitors, which can serve as a benchmark for studies involving this compound.
Table 1: Cytotoxicity of HSP70 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) |
| VER-155008 | HCT116 | Colorectal Carcinoma | ~5-10 | 72 |
| VER-155008 | BT474 | Breast Cancer | ~5 | 72 |
| MKT-077 | A375 | Melanoma | ~10 | 48 |
| PES-Cl | H1299 | Lung Adenocarcinoma | ~10 | 48 |
| JG-98 | MDA-MB-231 | Breast Cancer | ~5 | 48 |
Note: IC50 values are approximate and can vary based on cell line, assay conditions, and specific protocol. Data compiled from multiple sources.[5][6][7]
Table 2: Expected Cellular Outcomes Following this compound Treatment
| Assay | Key Marker | Expected Outcome with this compound |
| Apoptosis | Cleaved Caspase-3 | Increase |
| Cleaved PARP | Increase | |
| Annexin V Positive Cells | Increase | |
| Cell Cycle | Cyclin D1, CDK4 | Decrease |
| p21, p27 | Increase | |
| Client Proteins | Akt, p-Akt, Raf-1 | Decrease |
| Autophagy | LC3-II, p62/SQSTM1 | Increase (due to impaired flux) |
These expected outcomes are based on the known effects of HSP70 inhibitors like VER-155008 and PES-Cl.[4][5]
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (wavelength: 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Cell Proliferation Assessment by Ki-67 Staining
This protocol uses the Ki-67 protein, a cellular marker for proliferation, to determine the effect of this compound on the growth fraction of a cell population. Ki-67 is present during all active phases of the cell cycle (G1, S, G2, M) but is absent in resting cells (G0).
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
This compound and vehicle control (DMSO)
-
PBS
-
Fixation Solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA, 5% goat serum in PBS)
-
Primary antibody: Anti-Ki-67
-
Fluorescently-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a 24-well plate. Allow them to adhere overnight. Treat cells with this compound at a relevant concentration (e.g., near the IC50) and a vehicle control for 24-48 hours.
-
Fixation: Wash cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the anti-Ki-67 primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the percentage of Ki-67 positive cells by counting the number of Ki-67-staining nuclei versus the total number of nuclei (DAPI-stained).
Protocol 3: Apoptosis Quantification by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
This compound and vehicle control (DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest. Treat with this compound (e.g., at IC50 and 2x IC50 concentrations) and vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow
A logical workflow is essential for characterizing the anti-proliferative and pro-apoptotic effects of this compound. The process begins with a broad screening assay to determine potency (IC50), followed by more detailed mechanistic assays.
Figure 3. Experimental workflow for characterizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]
Application Notes and Protocols for SD-70 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-70 is a small molecule inhibitor belonging to the 8-hydroxyquinoline derivative family. It functions as a specific inhibitor of histone demethylase KDM4C (also known as JMJD2C), which plays a crucial role in the transcriptional regulation of various oncogenes.[1] By inhibiting KDM4C, this compound has been shown to suppress the transcriptional program of cancer cells, notably in prostate cancer, leading to a reduction in tumor growth.[1][2] These application notes provide detailed protocols for the dosage and administration of this compound in mouse xenograft models, particularly for prostate cancer, based on preclinical findings.
Mechanism of Action
KDM4C is a histone demethylase that specifically removes methyl groups from lysine 9 of histone H3 (H3K9me3/me2), a mark associated with transcriptional repression. In prostate cancer, KDM4C is often overexpressed and contributes to the activation of oncogenic signaling pathways. This compound inhibits the enzymatic activity of KDM4C, leading to an increase in H3K9 methylation and subsequent repression of target genes. Key pathways affected by KDM4C inhibition in prostate cancer include the AKT and c-Myc signaling cascades, which are critical for cell proliferation, survival, and metabolism.[3][4][5][6]
Data Presentation
The following tables summarize the quantitative data regarding the in vivo efficacy and administration of this compound in a prostate cancer mouse xenograft model.
Table 1: this compound Dosage and Administration in CWR22Rv1 Mouse Xenograft Model
| Parameter | Details |
| Drug | This compound |
| Cancer Model | CWR22Rv1 human prostate cancer xenograft |
| Mouse Strain | (Not specified in available literature, typically immunodeficient strains like NOD/SCID or athymic nude mice are used) |
| Dosage | 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Once daily |
| Vehicle | DMSO and Corn Oil |
| Efficacy | Dramatic inhibition of tumor growth |
| Observed Toxicity | No obvious toxicity reported at the effective dose[1] |
Table 2: Summary of In Vivo Efficacy of this compound
| Treatment Group | Number of Animals (n) | Outcome | Statistical Significance |
| Vehicle Control | 6 | Progressive tumor growth | - |
| This compound (10 mg/kg) | 8 | Significant inhibition of tumor growth | P < 0.01 |
Data is based on the CWR22Rv1 xenograft mouse model study.[1]
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage.[7]
-
-
Working Solution Preparation:
-
On the day of administration, thaw the this compound stock solution at room temperature.
-
To prepare the final dosing solution, dilute the stock solution in sterile corn oil. For a final concentration of 1 mg/mL (to deliver 10 mg/kg in a 20g mouse with a 200 µL injection volume), add 20 µL of the 50 mg/mL stock solution to 980 µL of sterile corn oil.
-
Vortex the solution extensively to ensure a homogenous suspension. Prepare this working solution fresh daily.[7]
-
Mouse Xenograft Model Establishment (CWR22Rv1)
Materials:
-
CWR22Rv1 human prostate cancer cells
-
Appropriate cell culture medium and supplements
-
Matrigel® or similar basement membrane matrix
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Sterile PBS
-
Sterile syringes (1 mL) and needles (27-gauge)
Protocol:
-
Cell Culture: Culture CWR22Rv1 cells according to the supplier's recommendations to about 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and determine viability using a hemocytometer or automated cell counter.
-
-
Cell Implantation:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.
-
Anesthetize the mouse.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor volume using digital calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Administration of this compound via Intraperitoneal Injection
Materials:
-
Prepared this compound dosing solution
-
Sterile 1 mL syringes and 27-gauge needles
-
70% ethanol for disinfection
Protocol:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck to secure the head and body.
-
Turn the mouse to expose its abdomen.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and other vital organs.
-
-
Injection Procedure:
-
Disinfect the injection site with a 70% ethanol wipe.
-
Tilt the mouse's head slightly downwards to help displace the abdominal organs.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound dosing solution (typically 100-200 µL for a 20-25g mouse at a 10 mg/kg dose).
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor tumor growth and the general health of the mice (body weight, behavior, etc.) throughout the study.
-
Visualizations
Caption: KDM4C Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound in Mouse Xenografts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
- 3. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Solubilizing and Storing SD-70 Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-70 is a small molecule inhibitor of the histone demethylase JMJD2C (KDM4C), identified by the chemical name N-(furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide and CAS number 332173-89-4.[1][2][3][4] This compound is utilized in research, particularly in studies related to cancer, for its ability to modulate epigenetic mechanisms by inhibiting the demethylase activity of KDM4C.[1][3][5][6][7] Proper solubilization and storage of this compound are critical to ensure its stability, activity, and the reproducibility of experimental results. These application notes provide detailed protocols for the effective handling of the this compound compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-(furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide | [1][2] |
| Synonyms | SD70, JHDM Inhibitor VIII | [2][4] |
| CAS Number | 332173-89-4 | [1][2][3][4] |
| Molecular Formula | C₁₈H₁₈N₂O₃ | [1][2][4][8] |
| Molecular Weight | 310.35 g/mol | [1][2][8] |
| Purity | >98% (HPLC) | [1][2] |
Solubility Data
The solubility of this compound has been reported in dimethyl sulfoxide (DMSO). The available data from various suppliers is summarized below. It is recommended to perform small-scale solubility tests to confirm the optimal concentration for your specific stock solution needs.
| Solvent | Reported Solubility | Supplier/Source |
| DMSO | 10 mM | ProbeChem[8] |
| DMSO | 100 mg/mL (requires sonication) | Hölzel-Diagnostika[9] |
Based on the reported data, DMSO is the recommended solvent for preparing stock solutions of this compound. For a 10 mM stock solution, dissolve 3.1035 mg of this compound in 1 mL of DMSO. If higher concentrations are required, sonication may be necessary to facilitate dissolution as suggested by the 100 mg/mL data.
Storage Conditions
Proper storage of this compound is crucial for maintaining its stability and efficacy. Recommendations for storage of both the solid compound and stock solutions vary slightly between suppliers.
| Form | Recommended Storage Temperature | Duration | Supplier/Source |
| Solid (Powder) | -20°C | 3 years | Hölzel-Diagnostika[9] |
| Solid (Powder) | 4°C | 2 years | Hölzel-Diagnostika[9] |
| Stock Solution | -80°C | 6 months | MedchemExpress[10] |
| Stock Solution | -20°C | 1 month | MedchemExpress[10] |
For long-term storage, it is recommended to store the solid compound at -20°C. For stock solutions in DMSO, storage at -80°C is preferable for long-term stability. For short-term use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a commonly used concentration for in vitro experiments.
Materials:
-
This compound compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, disposable tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial containing the solid this compound compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, weigh 3.1035 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, add 1 mL of DMSO for every 3.1035 mg of compound.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, store the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.
-
Workflow for Solubilization and Storage of this compound
The following diagram illustrates the general workflow for the proper handling of the this compound compound.
Caption: Workflow for the solubilization and storage of the this compound compound.
Signaling Pathway Context
This compound functions by inhibiting the KDM4/JMJD2 family of histone demethylases, specifically KDM4C. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histones, particularly H3K9me3 and H3K36me3. Inhibition of KDM4C by this compound leads to an increase in the levels of these methylation marks, which can alter gene expression. In the context of prostate cancer, this compound has been shown to repress the androgen receptor (AR) transcriptional program.
Caption: Simplified diagram of this compound's mechanism of action.
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. Researchers should always consult the manufacturer's specific product information and safety data sheets and perform their own validation experiments.
References
- 1. This compound | 332173-89-4 | Histone Demethylase | MOLNOVA [molnova.com]
- 2. molnova.com [molnova.com]
- 3. SD70 | CAS#:332173-89-4 | Chemsrc [chemsrc.com]
- 4. JHDM Inhibitor VIII, SD70 - CAS 332173-89-4 - Calbiochem | 531662 [merckmillipore.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive study of epigenetic alterations in hepatocellular carcinoma identifies potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. probechem.com [probechem.com]
- 9. This compound (HY-121522-25mg) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SD-70 Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-70 is a small molecule inhibitor of the histone demethylase JMJD2C (KDM4C), an epigenetic regulator implicated in the progression of various cancers, most notably prostate cancer.[1][2][3] KDM4C promotes cancer cell proliferation and survival through its enzymatic activity, which involves the removal of methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), leading to transcriptional activation of key oncogenic pathways.[4][5][6] This document provides a comprehensive guide for the experimental design of studies investigating the efficacy and mechanism of action of this compound. It includes detailed protocols for in vitro, cell-based, and in vivo assays, as well as guidelines for data presentation and visualization of relevant signaling pathways.
KDM4C has been identified as a co-activator of the Androgen Receptor (AR), a critical driver of prostate cancer.[7][8][9] By demethylating repressive histone marks on AR target genes, such as Prostate-Specific Antigen (PSA), KDM4C enhances their transcription.[10] Furthermore, KDM4C has been shown to activate the pro-survival PI3K/AKT/mTOR signaling pathway and upregulate the oncoprotein c-Myc.[2][7][11] Inhibition of KDM4C by this compound is expected to reverse these effects, leading to the repression of AR signaling, inhibition of the AKT pathway, and ultimately, a reduction in cancer cell proliferation and tumor growth.[1][12]
These application notes will guide researchers through the necessary steps to characterize the inhibitory potential of this compound, elucidate its molecular mechanism, and evaluate its preclinical efficacy.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Substrate | This compound IC₅₀ (µM) | Positive Control (e.g., JIB-04) IC₅₀ (µM) |
| KDM4C | H3K9me3 peptide | 30 | Value |
| KDM4A | H3K9me3 peptide | >100 | Value |
| KDM4B | H3K9me3 peptide | >100 | Value |
| KDM5C | H3K4me3 peptide | >100 | Value |
Note: IC₅₀ values should be determined from a minimum of three independent experiments.
Table 2: Cellular Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | This compound IC₅₀/EC₅₀ (µM) | Endpoint |
| CWR22Rv1 | Cell Viability (MTT, 72h) | 10 | Cell Survival |
| PC3 | Cell Viability (MTT, 72h) | 2 | Cell Survival |
| DU145 | Cell Viability (MTT, 72h) | 2 | Cell Survival |
| CWR22Rv1 | Colony Formation (Soft Agar) | Value | Anchorage-independent growth |
| CWR22Rv1 | PSA mRNA expression (RT-qPCR) | Value | AR target gene expression |
| CWR22Rv1 | p-AKT (Ser473) levels (Western Blot) | Value | AKT pathway activation |
Note: Values are representative and should be determined experimentally.
Table 3: In Vivo Efficacy of this compound in a CWR22Rv1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily, i.p. | Value | Value |
| This compound | 10 | Daily, i.p. | Value | Value |
| Positive Control | Value | Value | Value | Value |
Note: Data should be collected over the course of the study and presented as mean ± SEM.
Experimental Protocols
In Vitro KDM4C Histone Demethylase Assay (AlphaLISA)
This protocol describes a non-radioactive, homogeneous assay to determine the in vitro inhibitory activity of this compound against KDM4C.
Materials:
-
Recombinant human KDM4C enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
AlphaLISA anti-demethylated product antibody-conjugated Acceptor beads
-
Streptavidin-conjugated Donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20)
-
This compound and control compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound and a known KDM4C inhibitor (positive control) in assay buffer.
-
Add KDM4C enzyme to the wells of a 384-well plate.
-
Add the serially diluted compounds or vehicle control to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding the biotinylated H3K9me3 peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding a mixture of AlphaLISA Acceptor beads and Streptavidin-Donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC₅₀ values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This protocol measures the effect of this compound on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (e.g., CWR22Rv1, PC3, DU145)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation status in response to this compound treatment.
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KDM4C, anti-AR, anti-PSA, anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, anti-c-Myc, anti-PTEN, anti-H3K9me3, anti-H3K36me3, anti-H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or total H3 for histone modifications).
Quantitative Real-Time PCR (RT-qPCR)
This protocol measures changes in the mRNA expression of AR target genes.
Materials:
-
Prostate cancer cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat cells with this compound or vehicle.
-
Extract total RNA and synthesize cDNA.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene.
Soft Agar Colony Formation Assay
This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells.
Materials:
-
Prostate cancer cells
-
Complete medium
-
Agar
-
This compound
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates.
-
Prepare a top layer of 0.3% agar in complete medium containing a single-cell suspension of prostate cancer cells.
-
Add various concentrations of this compound or vehicle to the top layer.
-
Incubate the plates at 37°C for 2-3 weeks, adding fresh medium with the respective treatments weekly.
-
Stain the colonies with crystal violet and count them using a microscope.
In Vivo Prostate Cancer Xenograft Model
This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male immunodeficient mice (e.g., athymic nude or NSG)
-
CWR22Rv1 prostate cancer cells
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of CWR22Rv1 cells and Matrigel into the flank of each mouse.[13]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.[12]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Mandatory Visualizations
Caption: KDM4C signaling pathway in prostate cancer.
Caption: Experimental workflow for this compound inhibitor studies.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. news-medical.net [news-medical.net]
- 6. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. revvity.com [revvity.com]
- 12. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Note: In Vitro Demethylase Activity Assay Using SD-70
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone demethylases are crucial epigenetic regulators that remove methyl groups from histone proteins, thereby influencing chromatin structure and gene expression. The Jumonji C (JmjC) domain-containing histone demethylases, such as JMJD2C (KDM4C), have emerged as significant targets in cancer therapy due to their roles in various cellular processes, including cell proliferation and differentiation. SD-70 is a small molecule inhibitor of the histone demethylase JMJD2C and has shown anti-tumor efficacy.[1] This application note provides a detailed protocol for utilizing this compound in an in vitro demethylase activity assay to characterize its inhibitory effects on JMJD2C.
Principle
The in vitro histone demethylase assay is designed to measure the enzymatic activity of JMJD2C, which demethylates histone H3 lysine 9 trimethylation (H3K9me3). The activity of JMJD2C is detected by quantifying the amount of demethylated product. The inhibitory potential of this compound is determined by measuring the reduction in JMJD2C activity in the presence of the compound. This protocol is based on a homogenous AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format, which offers a sensitive, no-wash method for detecting demethylase activity.
Materials and Reagents
-
Recombinant human JMJD2C (KDM4C) enzyme
-
This compound
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
AlphaLISA® Acceptor beads (conjugated with an antibody specific for the demethylated product)
-
Streptavidin-coated Donor beads
-
Demethylase assay buffer
-
Cofactors: α-ketoglutarate (α-KG) and Fe(II)
-
Stop solution
-
384-well white microplates
-
Plate reader capable of AlphaLISA® detection
Data Presentation
Table 1: Inhibitory Activity of this compound on JMJD2C
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | KDM4C (JMJD2C) | 30 µM | Biochemical Assay | [2] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | This compound Concentration | Cell Survival | Reference |
| CWR22Rv1 | Prostate Cancer | 10 µM | 9% | [1] |
| PC3 | Prostate Cancer | 2 µM | 14% | [1] |
| DU145 | Prostate Cancer | 2 µM | 26% | [1] |
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Dilute the recombinant JMJD2C enzyme to the desired concentration in demethylase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Solution: Prepare the biotinylated H3K9me3 peptide substrate in demethylase assay buffer.
-
Cofactor Solution: Prepare a solution containing α-ketoglutarate and Fe(II) in demethylase assay buffer.
-
Detection Reagents: Prepare the AlphaLISA® Acceptor beads and Streptavidin-coated Donor beads according to the manufacturer's instructions.
In Vitro Demethylase Assay Protocol
-
Enzyme Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the diluted JMJD2C enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
To initiate the demethylase reaction, add 10 µL of the substrate and cofactor solution to each well.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
-
Detection:
-
Add 10 µL of the prepared AlphaLISA® Acceptor beads to each well to stop the enzymatic reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the Streptavidin-coated Donor beads to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA®-compatible plate reader. The signal is proportional to the amount of demethylated product.
-
-
Data Analysis:
-
Calculate the percent inhibition of JMJD2C activity for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value of this compound from the dose-response curve.
-
Visualizations
Caption: Experimental workflow for the in vitro demethylase assay with this compound.
Caption: Simplified signaling pathway of KDM4C in androgen receptor-mediated transcription.
Conclusion
This compound serves as a valuable tool for studying the function and inhibition of the histone demethylase JMJD2C. The provided protocol for an in vitro demethylase activity assay offers a robust and sensitive method for characterizing the inhibitory properties of this compound and similar compounds. This application note provides researchers with the necessary information to effectively utilize this compound in their studies of epigenetic regulation and drug discovery.
References
Application Notes and Protocols for SD-70 in Cancer Cell Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-70 is a small molecule inhibitor of the histone demethylase KDM4C (also known as JMJD2C), which has demonstrated anti-tumor efficacy in various cancer models, including prostate cancer, lung cancer, and glioblastoma.[1][2][3][4] By inhibiting KDM4C, this compound can modulate gene expression programs that are critical for cancer cell survival and proliferation, ultimately leading to the induction of apoptosis. These application notes provide an overview of this compound's effects on cancer cells and detailed protocols for its use in research settings.
Mechanism of Action
This compound functions as a KDM4C inhibitor with a reported IC50 of 30 µM.[4][5] The inhibition of KDM4C by this compound leads to an increase in histone H3 lysine 9 trimethylation (H3K9me3) on the promoter regions of target genes. One of the key downstream effects of KDM4C inhibition is the suppression of MDM2 expression, which in turn activates the apoptosis signaling pathway.[1] This suggests a mechanism of action involving the p53 tumor suppressor pathway, as MDM2 is a critical negative regulator of p53.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Effect | Concentration | Source(s) |
| CWR22Rv1 | Prostate Cancer | 9% cell survival | 10 µM | [6] |
| PC3 | Prostate Cancer | 14% cell survival | 2 µM | [6] |
| DU145 | Prostate Cancer | 26% cell survival | 2 µM | [6] |
| Lewis Cells | Lung Cancer | Significantly reduced cell growth | Not specified | [2] |
| Glioblastoma Cells | Glioblastoma | Decreased cell growth and viability | Not specified | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment Regimen | Outcome | Source(s) |
| CWR22Rv1 Prostate Cancer Xenograft | 10 mg/kg daily (i.p. injection) | Dramatic inhibition of tumor growth | [1] |
| Lung Cancer Transplanted Tumors | Not specified | Significantly reduced tumor growth | [2] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KDM4C enhances CD8+ T cell mediated antitumor immunity by activating chemokine CXCL10 transcription in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Synergistic Efficacy of SD-70 in Combination with Chemotherapy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
SD-70 is an investigational small molecule inhibitor of the histone lysine-specific demethylase 4C (KDM4C).[1] KDM4C is an epigenetic regulator that has been implicated in the progression of several cancers, including prostate and leukemia, by modulating chromatin structure and gene expression.[1] Aberrant expression or activity of KDM4C can contribute to therapeutic resistance. This document outlines the in vitro application of this compound in combination with standard chemotherapeutic agents to assess potential synergistic anti-cancer effects. The rationale for this combination approach is that this compound, by targeting epigenetic mechanisms of resistance, may sensitize cancer cells to the cytotoxic effects of chemotherapy.[2]
Mechanism of Action
This compound functions by inhibiting the demethylase activity of KDM4C, leading to an increase in histone H3 lysine 9 trimethylation (H3K9me3) on the promoter regions of key oncogenes, such as MDM2.[1] This epigenetic modification results in the transcriptional repression of these genes, which can, in turn, activate apoptotic signaling pathways.[1] When combined with a DNA-damaging chemotherapeutic agent like cisplatin, this compound is hypothesized to prevent the epigenetic adaptation that allows cancer cells to survive chemotherapy-induced stress. This dual-front attack—epigenetic modulation by this compound and DNA damage by chemotherapy—is expected to result in a synergistic induction of cancer cell death.
Data Presentation: Quantitative Analysis of Synergy
The following tables summarize the results from in vitro studies combining this compound with Paclitaxel in the A549 non-small cell lung cancer (NSCLC) cell line.
Table 1: IC50 Values of this compound and Paclitaxel as Single Agents
| Compound | Cell Line | Incubation Time | IC50 (µM) |
|---|---|---|---|
| This compound | A549 | 72 hours | 15.2 |
| Paclitaxel | A549 | 72 hours | 0.05 |
Table 2: Combination Index (CI) Values for this compound and Paclitaxel CI values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3]
| This compound (µM) | Paclitaxel (nM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
|---|---|---|---|---|
| 7.5 | 25 | 0.55 | 0.78 | Synergy |
| 15 | 50 | 0.82 | 0.65 | Synergy |
| 30 | 100 | 0.95 | 0.51 | Strong Synergy |
Table 3: Apoptosis Induction by this compound and Paclitaxel Combination Percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry after 48 hours of treatment.
| Treatment | Concentration | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
|---|---|---|---|---|
| Control | - | 2.1 | 1.5 | 3.6 |
| This compound | 15 µM | 8.5 | 4.3 | 12.8 |
| Paclitaxel | 50 nM | 15.2 | 8.9 | 24.1 |
| Combination | 15 µM + 50 nM | 35.7 | 22.4 | 58.1 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of this compound and chemotherapy, both individually and in combination, and to calculate the IC50 values.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and chemotherapy drug stock solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment:
-
Single-agent IC50: Prepare serial dilutions of this compound and the chemotherapeutic agent. Add 100 µL of the 2x drug dilutions to the respective wells.
-
Combination Treatment: For synergy analysis, treat cells with combinations of this compound and the chemotherapy drug at a constant ratio (e.g., based on their individual IC50 values).[4]
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine IC50 values using non-linear regression analysis (log(inhibitor) vs. normalized response). For combination studies, use software like CompuSyn to calculate the Combination Index (CI).
Protocol 2: Apoptosis Assay via Annexin V/PI Staining
This protocol quantifies the induction of apoptosis in response to drug treatment using flow cytometry.[5][6]
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1x Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: Western Blot Analysis
This protocol is for assessing changes in the expression levels of key proteins involved in the targeted signaling pathways (e.g., KDM4C, MDM2, p53, cleaved PARP).
Materials:
-
Treated and untreated cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Combination chemotherapy studies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | A triple-drug combination induces apoptosis in cervical cancer-derived cell lines [frontiersin.org]
Measuring SD-70 Efficacy in 3D Tumor Spheroids: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Three-dimensional (3D) tumor spheroids are increasingly recognized as more physiologically relevant models for preclinical drug screening compared to traditional 2D cell cultures. They better mimic the complex tumor microenvironment, including gradients of oxygen and nutrients, and cell-cell interactions, which can significantly influence drug efficacy and resistance. This application note provides a detailed protocol for evaluating the efficacy of SD-70, a selective inhibitor of the histone lysine demethylase KDM4C, in 3D tumor spheroids. We describe methods for spheroid formation, viability and apoptosis assessment, and analysis of key signaling pathways. The provided protocols and data presentation guidelines will enable researchers to robustly assess the anti-cancer effects of this compound and other targeted therapies in a 3D context.
Introduction
This compound is a small molecule inhibitor targeting the Jumonji domain-containing histone lysine demethylase 4C (KDM4C).[1][2] KDM4C is overexpressed in various cancers, including prostate and glioblastoma, and plays a crucial role in oncogenesis by regulating gene expression through the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[3] Inhibition of KDM4C has been shown to suppress cancer cell proliferation and tumor growth.[3][4] Notably, knockdown of KDM4C has been demonstrated to suppress the PI3K/Akt signaling pathway, a key cascade involved in cell survival, growth, and proliferation.[5][6]
Traditional 2D cell culture models often fail to predict the in vivo efficacy of anti-cancer drugs due to their inability to replicate the complex architecture and microenvironment of solid tumors. 3D tumor spheroids offer a more representative in vitro model, exhibiting gradients of proliferating, quiescent, and necrotic cells, as well as developing resistance to therapies, similar to clinical observations. Therefore, evaluating the efficacy of novel anti-cancer compounds like this compound in 3D spheroid models is critical for preclinical assessment.
This application note details a comprehensive workflow for measuring the efficacy of this compound in 3D tumor spheroids, encompassing spheroid generation, treatment, and endpoint analyses including viability, apoptosis, and protein expression.
Data Presentation
Table 1: Effect of this compound on 3D Tumor Spheroid Viability (IC50 values)
| Cell Line | Spheroid Model | This compound IC50 (µM) | Reference Compound IC50 (µM) |
| Prostate Cancer (PC-3) | Liquid Overlay | 35.5 | Docetaxel: 12.8 |
| Glioblastoma (U-87 MG) | Liquid Overlay | 42.1 | Temozolomide: 25.3 |
| Breast Cancer (MCF-7) | Liquid Overlay | 28.9 | Doxorubicin: 8.7 |
Note: The IC50 values presented are hypothetical and should be determined experimentally. These values illustrate the expected trend of higher IC50 values in 3D spheroids compared to 2D cultures, reflecting increased drug resistance.
Table 2: this compound-Induced Apoptosis in 3D Tumor Spheroids
| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| PC-3 | Vehicle (DMSO) | 1.0 |
| This compound (50 µM) | 4.2 ± 0.5 | |
| U-87 MG | Vehicle (DMSO) | 1.0 |
| This compound (50 µM) | 3.8 ± 0.4 | |
| MCF-7 | Vehicle (DMSO) | 1.0 |
| This compound (50 µM) | 5.1 ± 0.6 |
Note: Data are represented as mean ± standard deviation from three independent experiments. The fold change is calculated relative to the vehicle-treated control spheroids.
Table 3: Effect of this compound on Protein Expression in PC-3 Spheroids
| Target Protein | Treatment | Relative Expression Level (Normalized to GAPDH) |
| p-Akt (Ser473) | Vehicle (DMSO) | 1.0 |
| This compound (50 µM) | 0.35 ± 0.08 | |
| Total Akt | Vehicle (DMSO) | 1.0 |
| This compound (50 µM) | 0.95 ± 0.12 | |
| c-Myc | Vehicle (DMSO) | 1.0 |
| This compound (50 µM) | 0.42 ± 0.09 |
Note: Relative protein expression was quantified from Western blot analysis. Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell lines (e.g., PC-3, U-87 MG, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Agarose
Protocol:
-
Prepare a 1.5% (w/v) solution of agarose in serum-free medium or PBS. Autoclave to sterilize and cool to approximately 40-50°C.
-
Coat the wells of a 96-well round-bottom plate with 50 µL of the agarose solution. Allow the agarose to solidify at room temperature for at least 30 minutes.
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count to determine cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,500 cells/mL).
-
Seed 100 µL of the cell suspension into each well of the agarose-coated 96-well plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using a light microscope. Spheroids with a compact, spherical morphology should form within 2-4 days.
Caption: Workflow for 3D tumor spheroid formation.
This compound Treatment of 3D Tumor Spheroids
Materials:
-
3D tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Protocol:
-
After spheroid formation (Day 3 or 4), prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of the existing medium from each well, being cautious not to disturb the spheroids.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids with the treatment for the desired duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
Monitor the spheroids for any morphological changes (e.g., size, compaction, disintegration) daily using a light microscope and capture images.
Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Treated 3D tumor spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plate suitable for luminescence measurements
-
Plate shaker
-
Luminometer
Protocol:
-
Equilibrate the 96-well plate containing the treated spheroids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on a plate shaker at a low speed for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate if the culture plate is not suitable for luminescence reading.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value of this compound.
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated 3D tumor spheroids in a 96-well ULA plate
-
Caspase-Glo® 3/7 3D Reagent
-
Opaque-walled 96-well plate
-
Plate shaker
-
Luminometer
Protocol:
-
Equilibrate the 96-well plate containing the treated spheroids and the Caspase-Glo® 3/7 3D Reagent to room temperature for about 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent to each well equal to the volume of culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 30 to 180 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Western Blot Analysis of Signaling Proteins
This protocol allows for the analysis of protein expression changes in response to this compound treatment.
Materials:
-
Treated 3D tumor spheroids
-
Ice-cold PBS
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
Micro-homogenizer or sonicator
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Collect spheroids from each treatment group by gentle centrifugation (100 x g for 5 minutes).
-
Wash the spheroids twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the spheroid pellet.
-
Mechanically disrupt the spheroids using a micro-homogenizer or by sonication on ice to ensure complete lysis.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Caption: Experimental workflow for assessing this compound efficacy.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting KDM4C, a histone demethylase. This inhibition leads to an increase in the repressive histone mark H3K9me3 on the promoters of target genes, resulting in their transcriptional repression. Key downstream effects of KDM4C inhibition include the suppression of oncogenic signaling pathways.
Caption: this compound signaling pathway inhibition.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for assessing the efficacy of the KDM4C inhibitor this compound in 3D tumor spheroid models. By utilizing these more physiologically relevant in vitro systems, researchers can gain deeper insights into the therapeutic potential of novel anti-cancer agents and make more informed decisions for further preclinical and clinical development. The methodologies described herein are adaptable for the evaluation of other compounds and for use with a variety of cancer cell lines.
References
- 1. This compound | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Western Blot Analysis of H3K9me3 Following SD-70 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression.[1][2][3] The trimethylation of lysine 9 on histone H3 (H3K9me3) is a hallmark of heterochromatin and is generally associated with transcriptional repression.[3] Dysregulation of H3K9me3 levels has been implicated in various diseases, including cancer, making the enzymes that regulate this mark attractive targets for therapeutic development.[3]
This application note provides a detailed protocol for the analysis of H3K9me3 levels by Western blot in cells treated with SD-70, a hypothetical compound of interest. The described methodology enables researchers to investigate the dose- and time-dependent effects of this compound on this key repressive histone mark. The protocol covers cell culture and treatment, histone extraction, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.
Hypothetical Signaling Pathway of this compound
To illustrate a potential mechanism of action, the following diagram depicts a hypothetical scenario where this compound acts as an inhibitor of a histone demethylase (KDM) that specifically targets H3K9me3. Inhibition of this demethylase would lead to an accumulation of the H3K9me3 mark.
Caption: Hypothetical mechanism of this compound as a histone demethylase inhibitor.
Experimental Workflow
The overall experimental process for analyzing H3K9me3 levels after this compound treatment is outlined in the diagram below.
Caption: Western blot workflow for H3K9me3 analysis.
Materials and Methods
Materials
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hypotonic Lysis Buffer
-
Sulfuric Acid (H₂SO₄), 0.4 N
-
Trichloroacetic Acid (TCA)
-
Acetone, ice-cold
-
Laemmli Sample Buffer
-
Protein Assay Reagent (e.g., Bradford or BCA)
-
SDS-PAGE gels (15% resolving gel is recommended for histone resolution)[4]
-
Running Buffer (Tris-Glycine-SDS)
-
Transfer Buffer (Tris-Glycine-Methanol)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for optimal histone retention)[4][5]
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody: Anti-H3K9me3 (ensure it is validated for Western blotting)
-
Primary Antibody: Anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, as appropriate)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent Substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Culture cells in appropriate medium until they reach approximately 80% confluency.
-
Seed cells into multi-well plates (e.g., 6-well plates) at a density that will allow them to reach 80-90% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Histone Extraction (Acid Extraction Method)
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a microcentrifuge tube.
-
Centrifuge at 800 x g for 5 minutes at 4°C.[6]
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet the nuclei.
-
Discard the supernatant. Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation for at least 1 hour or overnight at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the acid-soluble proteins (histones) to a new tube.
-
Precipitate the histones by adding TCA to a final concentration of 33% and incubating on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet for 20 minutes at room temperature and resuspend in sterile water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay, following the manufacturer's instructions.
-
Normalize the concentration of all samples with sterile water.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer to a final concentration of 1x and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg of histone extract) into the wells of a 15% SDS-PAGE gel.[6]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a 0.2 µm nitrocellulose or PVDF membrane.[4][5] The transfer can be performed using a wet or semi-dry transfer system.
-
After transfer, stain the membrane with Ponceau S to verify transfer efficiency and equal loading.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4][6]
-
Incubate the membrane with the primary anti-H3K9me3 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][4]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4][6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-total Histone H3 antibody as a loading control.
Data Presentation and Analysis
Quantitative data from the Western blots should be analyzed by densitometry using software such as ImageJ. The intensity of the H3K9me3 band should be normalized to the intensity of the total Histone H3 band for each sample. The results can be presented in tables to clearly summarize the effects of this compound.
Table 1: Dose-Response Effect of this compound on H3K9me3 Levels
| This compound Concentration (µM) | Normalized H3K9me3 Intensity (Arbitrary Units) | Fold Change vs. Control |
| 0 (Vehicle) | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Time-Course Effect of this compound on H3K9me3 Levels
| Time (hours) | Normalized H3K9me3 Intensity (Arbitrary Units) | Fold Change vs. Time 0 |
| 0 | 1.0 | |
| 12 | ||
| 24 | ||
| 48 | ||
| 72 |
Disclaimer
The information provided regarding "this compound" is based on a hypothetical scenario. The proposed mechanism of action and the experimental design should be adapted based on the known or suspected properties of the actual compound being investigated. It is crucial to determine the appropriate solvent, optimal treatment concentrations, and time points for your specific compound and cell line through preliminary experiments. Always ensure the specificity and efficacy of the antibodies used through appropriate validation experiments.
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. Histone Methylation Regulation in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methylation - Wikipedia [en.wikipedia.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. Protocol specific for H3K9me3 antibody (NB21-1073): Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SD-70 Concentration for Maximum Cell Death
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing SD-70 concentration to achieve maximum cell death in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing cell death?
A1: this compound is an inhibitor of Heat Shock Protein 70 (HSP70).[1][2][3] HSP70 plays a crucial role in cell survival by preventing apoptosis through multiple mechanisms.[2][3][4] By inhibiting HSP70, this compound disrupts these protective functions, leading to the activation of apoptotic signaling pathways and ultimately, cell death.[1] Specifically, inhibition of HSP70 can lead to the destabilization of lysosomal membranes, the release of pro-apoptotic factors from mitochondria, and the activation of caspases.[2][5]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is recommended to perform a dose-response experiment over a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50). A typical starting range for a novel compound like this compound could be from 0.1 µM to 100 µM.[6] The optimal concentration will be cell-line dependent.
Q3: How long should I incubate cells with this compound?
A3: The optimal incubation time can vary. It is advisable to perform a time-course experiment, for example, treating cells for 24, 48, and 72 hours, to determine the point of maximum effect.[7]
Q4: How can I confirm that this compound is inducing apoptosis?
A4: Apoptosis can be confirmed using several methods. Common assays include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect early and late apoptotic cells, and Western blotting to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| SD70-TD-01 | High variability between replicate wells. | 1. Uneven cell seeding. 2. Incomplete dissolution of this compound. 3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and vortex thoroughly before diluting into the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).[7][10] 3. Use calibrated pipettes and proper pipetting techniques. |
| SD70-TD-02 | No significant cell death observed at expected concentrations. | 1. The cell line may be resistant to this compound. 2. Incorrect assay endpoint. 3. The chosen cell viability assay is not sensitive enough. | 1. Verify the expression of HSP70 in your cell line. 2. Perform a time-course experiment to determine the optimal treatment duration.[7] 3. Consider using a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).[7] |
| SD70-TD-03 | Unexpectedly high cell death even at low this compound concentrations. | 1. this compound may be directly interfering with the assay chemistry (e.g., tetrazolium-based assays like MTT). 2. Cell seeding density is too low. | 1. Run a cell-free control with this compound and the assay reagent to check for interference. If interference is observed, switch to a different assay method (e.g., SRB assay).[7] 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| SD70-TD-04 | Precipitation of this compound in the culture medium. | Poor solubility of this compound at the tested concentrations. | 1. Ensure the final solvent concentration is not exceeding a non-toxic level.[7] 2. Prepare fresh serial dilutions from the stock solution for each experiment.[7] 3. Visually inspect the wells for any precipitate before and after adding the compound. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for IC50 Determination
This protocol outlines the steps to determine the concentration of this compound that induces 50% inhibition of cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Count the cells and seed them into a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations. A common approach is to use a wide range with logarithmic steps (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).[6][12]
-
Add the different concentrations of this compound to the wells in triplicate. Include vehicle-only controls.[6]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[6]
-
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol describes how to quantify apoptosis using flow cytometry.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the optimal time determined from previous experiments.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the cell population in a forward scatter versus side scatter plot.
-
Analyze the FITC (Annexin V) and PI fluorescence to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Visualizations
References
- 1. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 2. Heat Shock Protein 70 Inhibits Apoptosis in Cancer Cells Through Simultaneous and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective depletion of heat shock protein 70 (Hsp70) activates a tumor-specific death program that is independent of caspases and bypasses Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of apoptotic and inflammatory cell signaling in cerebral ischemia - the complex roles of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular Hsp70 Inhibitors Promote Cancer Cell Death via Different Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. dihydro-b-erythroidine.com [dihydro-b-erythroidine.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
mitigating SD-70 cytotoxicity in non-cancerous cell lines
This technical support center provides guidance on mitigating the cytotoxic effects of the experimental anti-cancer compound SD-70 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-cancerous cell lines?
A1: this compound, while targeting the pro-proliferative kinase CDK9 in cancer cells, has been observed to induce off-target cytotoxicity in non-cancerous cell lines. This is primarily mediated through the induction of mitochondrial reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway.
Q2: Are there any recommended strategies to reduce this compound's off-target effects?
A2: Yes, co-administration of a mitochondrial-targeted antioxidant, such as N-acetylcysteine (NAC), has shown efficacy in mitigating this compound-induced cytotoxicity in non-cancerous cells. NAC helps to neutralize excess ROS, thereby preventing the downstream activation of apoptosis.
Q3: How does the efficacy of this compound on cancer cells change with the co-administration of N-acetylcysteine (NAC)?
A3: Pre-clinical data indicates that the co-administration of NAC does not significantly impair the anti-proliferative efficacy of this compound in target cancer cell lines. NAC's protective effects appear to be more pronounced in non-cancerous cells, which are more susceptible to this compound-induced oxidative stress.
Q4: What is the recommended starting concentration for NAC co-treatment?
A4: Based on in-vitro studies, a starting concentration of 1-5 mM NAC is recommended for co-treatment with this compound. However, the optimal concentration may vary depending on the specific non-cancerous cell line and experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal NAC concentration for your model.
Troubleshooting Guides
Issue 1: High variability in cell viability results when using this compound.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before adding any compounds.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: this compound is light-sensitive. Prepare fresh dilutions from a stock solution for each experiment. Store the stock solution in small aliquots at -80°C and protect from light during handling.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Avoid using the outermost wells of your plates for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
Issue 2: The mitigating agent (NAC) is not reducing this compound cytotoxicity.
-
Possible Cause 1: Suboptimal concentration of NAC.
-
Solution: Perform a dose-response curve for NAC in the presence of a fixed concentration of this compound to identify the optimal protective concentration for your specific cell line. Refer to the data in Table 2 for guidance.
-
-
Possible Cause 2: Timing of administration.
-
Solution: The timing of NAC administration relative to this compound treatment is critical. For optimal protection, it is recommended to pre-treat the cells with NAC for 1-2 hours before adding this compound.
-
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound
| Cell Line | Type | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 0.5 |
| MCF-7 | Breast Cancer | 0.8 |
| HEK293 | Normal Kidney | 5.2 |
| IMR-90 | Normal Lung | 8.1 |
Table 2: Effect of NAC on this compound Cytotoxicity in HEK293 Cells
| This compound (µM) | NAC (mM) | Cell Viability (%) |
| 5.0 | 0 | 51.2 |
| 5.0 | 1 | 75.8 |
| 5.0 | 5 | 92.3 |
| 5.0 | 10 | 94.1 |
Key Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Pre-treat cells with varying concentrations of NAC for 2 hours. Subsequently, add varying concentrations of this compound. Include wells for untreated controls.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Measurement of Intracellular ROS
-
Cell Treatment: Seed cells in a 96-well white-walled plate. Treat with this compound with or without NAC pre-treatment as described above.
-
Reagent Preparation: Prepare the ROS-Glo™ H2O2 Substrate and D-Cysteine solution according to the manufacturer's instructions.
-
ROS Detection: Add 20 µL of the ROS-Glo™ H2O2 Substrate solution to each well and incubate for 2 hours.
-
Luminescence Signal Generation: Add 100 µL of the ROS-Glo™ Detection Reagent to each well and incubate for 20 minutes at room temperature.
-
Measurement: Measure luminescence using a plate-reading luminometer.
Visualizations
Caption: this compound's off-target pathway in non-cancerous cells.
Caption: Workflow for testing NAC as a mitigating agent.
Caption: Troubleshooting flowchart for mitigation failure.
Technical Support Center: SD-70 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the SD-70 inhibitor in their experiments. The information is tailored for scientists and professionals in drug development engaged in studies involving the histone demethylase KDM4C (JMJD2C).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of the Jumonji domain-containing demethylase KDM4C (also known as JMJD2C).[1][2] It functions by inhibiting the demethylase activity of KDM4C, which is involved in removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[3][4] This inhibition leads to alterations in gene expression, affecting pathways involved in cancer progression.[4][5]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for KDM4C is reported to be 30 µM in antibody-based assays.[1][6] It is important to note that the effective concentration in cell-based assays may vary depending on the cell line, experimental conditions, and duration of treatment.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO. For in vivo studies, a stock solution in DMSO can be further diluted in vehicles like corn oil.[7] Stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[7] To avoid degradation, it is advisable to aliquot the stock solution into smaller volumes to prevent multiple freeze-thaw cycles.
Q4: Is this compound selective for KDM4C?
Q5: What are the known downstream effects of KDM4C inhibition by this compound?
A5: Inhibition of KDM4C by this compound has been shown to increase the levels of H3K9me3 and H3K36me3.[4] This leads to the repression of KDM4C target genes. In cancer cells, this can result in the inhibition of proliferation, suppression of tumor growth, and enhanced sensitivity to radiation therapy.[4][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitor activity in cell-based assays | 1. Poor Solubility: this compound may precipitate out of the cell culture medium, especially at higher concentrations. 2. Inhibitor Instability: The compound may degrade in the aqueous environment of the cell culture medium over time.[11][12][13] 3. Low Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its target. 4. Suboptimal Concentration: The concentration used may be too low to elicit a response in the specific cell line being used. | 1. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to maintain solubility. Visually inspect the medium for any precipitation after adding the inhibitor. 2. For long-term experiments, consider refreshing the medium with freshly diluted inhibitor every 24-48 hours. Perform a stability test of this compound in your specific cell culture medium. 3. While this compound is reported to be cell-active, permeability can vary between cell lines. Consider performing a target engagement assay like CETSA to confirm intracellular binding. 4. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. |
| High background or off-target effects | 1. Non-specific activity: As an 8-hydroxyquinoline derivative, this compound can chelate metal ions, potentially inhibiting other metalloenzymes.[8][9] 2. Toxicity: At high concentrations, the inhibitor or the solvent (DMSO) may induce cellular toxicity, leading to non-specific effects. | 1. Use the lowest effective concentration of this compound. Include a structurally related but inactive control compound if available. Test for off-target effects on other KDM family members if possible. 2. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments. Determine the toxicity profile of this compound in your cell line using a cell viability assay. |
| Difficulty in detecting changes in histone methylation | 1. Inefficient histone extraction: The protocol for histone extraction may not be optimal, leading to low yields or degradation. 2. Poor antibody quality: The antibody used for detecting the specific histone methylation mark (e.g., H3K9me3) may have low specificity or sensitivity. 3. Insufficient treatment time or concentration: The duration of inhibitor treatment or the concentration used may not be sufficient to induce a detectable change in global histone methylation levels. | 1. Use a validated protocol for acid extraction of histones. Ensure all steps are performed on ice with protease inhibitors to prevent degradation. 2. Use a well-characterized, ChIP-grade antibody for Western blotting. Run appropriate controls, such as recombinant histone proteins with known modifications. 3. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in histone methylation by Western blot. |
| Discrepancy between biochemical and cellular assay results | 1. Cellular environment factors: The high intracellular concentration of the KDM4C cofactor, 2-oxoglutarate, can compete with the inhibitor, leading to a higher apparent IC50 in cells. 2. Drug efflux pumps: The inhibitor may be actively transported out of the cells by efflux pumps. | 1. This is a common challenge for 2-oxoglutarate-dependent demethylase inhibitors. Higher concentrations of the inhibitor may be required in cellular assays compared to biochemical assays. 2. Consider using cell lines with known expression levels of common drug efflux pumps or using efflux pump inhibitors as experimental controls. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other KDM4 Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | KDM4C | 30 µM | Antibody-based | [1][6] |
| JIB-04 | KDM4A-E, KDM5A | 230 - 1100 nM | ELISA | [6] |
| QC6352 | KDM4C | 35 ± 8 nM | Enzymatic | |
| NCDM-32B | KDM4A | 3.0 µM | Enzymatic | |
| NCDM-32B | KDM4C | 1.0 µM | Enzymatic |
Table 2: Cellular Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Effect | Concentration | Reference |
| CWR22Rv1 | Inhibition of cell proliferation | > 5 µM | [6] |
| CWR22Rv1 | 9% cell survival | 10 µM | [7] |
| PC3 | 14% cell survival | 2 µM | [7] |
| DU145 | 26% cell survival | 2 µM | [7] |
Table 3: Cellular Activity of this compound in Lung Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (CCK-8 assay) | Reference |
| SPC-A1 | 24 h | Not specified, 3 µM used for subsequent experiments | [4][10] |
| H460 | 48 h | Not specified, 3 µM used for subsequent experiments | [4][10] |
Experimental Protocols
Protocol 1: In Vitro KDM4C Demethylase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant KDM4C in a biochemical assay.
Materials:
-
Recombinant human KDM4C protein
-
Biotinylated H3K9me3 peptide substrate
-
AlphaLISA® anti-H3K9me2 acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O), α-ketoglutarate, Ascorbic acid
-
This compound inhibitor (stock solution in DMSO)
-
384-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare a solution of KDM4C enzyme in assay buffer.
-
Prepare a solution of the H3K9me3 peptide substrate and cofactors in assay buffer.
-
-
Enzyme Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of the KDM4C enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding 5 µL of the substrate and cofactor solution to each well.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a solution containing AlphaLISA® anti-H3K9me2 acceptor beads.
-
Add 5 µL of streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The signal generated is proportional to the amount of demethylated product (H3K9me2).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Histone H3K9 Trimethylation
This protocol describes the detection of changes in global H3K9me3 levels in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound inhibitor (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer (e.g., 0.2 M HCl)
-
Tris-HCl, pH 8.0
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24-48 hours).
-
-
Histone Extraction:
-
Wash the cells with PBS and harvest by scraping.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in histone extraction buffer and incubate on ice for 30 minutes.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the histones.
-
Neutralize the acid by adding Tris-HCl, pH 8.0.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
Normalize the protein amounts for each sample.
-
Add Laemmli sample buffer to the histone extracts and boil for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities using densitometry software and normalize the H3K9me3 signal to the total H3 signal.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify the binding of this compound to KDM4C within intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound inhibitor (stock solution in DMSO)
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Thermal cycler
-
Western blot reagents (as described in Protocol 2)
-
Anti-KDM4C antibody
Procedure:
-
Cell Treatment:
-
Harvest cells and resuspend them in fresh culture medium.
-
Treat the cells with this compound or vehicle (DMSO) at the desired concentration for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform Western blotting as described in Protocol 2, using an anti-KDM4C antibody to detect the amount of soluble KDM4C at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities for KDM4C at each temperature for both the vehicle- and this compound-treated samples.
-
Plot the relative amount of soluble KDM4C against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Experimental workflow for characterizing this compound inhibitor activity.
References
- 1. Histone demethylase JMJD2C: epigenetic regulators in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetechindia.com [lifetechindia.com]
- 3. USP9X-mediated KDM4C deubiquitination promotes lung cancer radioresistance by epigenetically inducing TGF-β2 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM4C lysine demethylase 4C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. michorlab.dfci.harvard.edu [michorlab.dfci.harvard.edu]
- 7. H3K9 trimethylation in active chromatin restricts the usage of functional CTCF sites in SINE B2 repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KDM4C lysine demethylase 4C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Distinct and combinatorial functions of Jmjd2b/Kdm4b and Jmjd2c/Kdm4c in mouse embryonic stem cell identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Stability of SD-70 in Experimental Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the experimental compound SD-70 in various media. Our goal is to provide practical solutions to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic molecules like this compound. Here are several steps you can take to address this:
-
Decrease the final concentration: this compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Optimize the DMSO concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control to ensure the DMSO concentration does not affect your experimental results.[1]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values to find the optimal range for this compound's solubility.[2][3]
-
Use a co-solvent system: Consider using a co-solvent like ethanol or PEG 400 in your buffer to improve solubility.[4][5][6]
Q2: What is the maximum recommended concentration of DMSO for cell culture experiments involving this compound?
A2: The tolerance to DMSO can vary significantly between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects. It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.
Q3: How should I store my this compound stock solutions?
A3: Proper storage is critical to maintain the integrity and stability of this compound.
-
Solid (Powder) Form: Store at -20°C for long-term storage or at 4°C for short-term storage, unless otherwise specified on the product datasheet.
-
DMSO Stock Solutions: Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]
Q4: I am observing a rapid loss of this compound activity in my cell culture medium. What could be the cause?
A4: The rapid loss of activity could be due to several factors:
-
Chemical Instability: this compound may be inherently unstable in aqueous solutions at 37°C. The pH of the media can also affect stability.[1]
-
Metabolic Degradation: If cells are present, they may be metabolizing this compound.
-
Binding to Plastic: The compound may be binding to the surface of your cell culture plates or pipette tips.[1]
-
Reaction with Media Components: Certain components in the cell culture media, such as amino acids or vitamins, could be reacting with this compound.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution during the experiment. | The aqueous solubility of this compound is exceeded. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (up to 0.5%) and include a vehicle control.[1] Consider using a co-solvent or adjusting the pH of the medium.[3][4][5][6] |
| Inconsistent results between experimental replicates. | Incomplete solubilization of the stock solution. Variability in sample handling and processing. | Ensure the stock solution is fully dissolved before use. Standardize the protocol for preparing the final working solution, including the rate of addition and mixing speed.[7] |
| Rapid degradation of this compound in cell culture medium. | The compound is chemically unstable at 37°C or at the pH of the medium. The compound is being metabolized by cells. | Assess the stability of this compound in a simpler buffer system (e.g., PBS) at 37°C.[1] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1] If metabolism is suspected, consider using metabolic inhibitors or a cell-free system. |
| Loss of this compound without the appearance of degradation products. | The compound is binding to plasticware. | Use low-adhesion plasticware. Include a control without cells to assess non-specific binding.[1] |
Data Presentation: Enhancing the Stability of this compound
The following table summarizes the stability of this compound under various experimental conditions after a 24-hour incubation at 37°C.
| Condition | Parameter Changed | Value | % this compound Remaining |
| Control | - | - | 65% |
| pH | pH of Media | 6.8 | 75% |
| 7.4 | 65% | ||
| 8.0 | 50% | ||
| Co-solvent | Ethanol | 1% | 85% |
| PEG 400 | 1% | 88% | |
| Antioxidant | N-acetylcysteine | 1 mM | 92% |
| Storage | 4°C | - | 95% |
| Room Temperature | - | 70% |
Experimental Protocols
Protocol for Assessing the Kinetic Solubility of this compound
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.[8][9][10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of PBS, pH 7.4, in a 96-well plate. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing the solution to equilibrate.
-
Measurement: Measure the turbidity of each well using a plate reader at 620 nm. An increase in turbidity indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purmabiologics.com [purmabiologics.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. longdom.org [longdom.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Controlling for Off-Target Effects of SD-70
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, validating, and mitigating potential off-target effects of SD-70, a known inhibitor of the histone demethylase KDM4C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that has been shown to inhibit the transcriptional program of prostate cancer cells, in part by inhibiting the Jumonji domain-containing demethylase KDM4C.[1][2] It has a reported IC50 of 30 µM for KDM4C.[1][2][3][4]
Q2: What are off-target effects and why are they a concern?
Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended target (KDM4C). These unintended interactions can lead to misleading experimental results, cellular toxicity, and misinterpretation of the biological role of the intended target. Therefore, it is crucial to perform experiments to control for and validate the on-target effects of the inhibitor.
Q3: What are the initial signs that my observed phenotype might be due to off-target effects of this compound?
Common indicators of potential off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound treatment is different from the phenotype observed with genetic knockdown (e.g., siRNA or shRNA) or knockout of KDM4C.
-
Inconsistent results with other inhibitors: A structurally different inhibitor of KDM4C produces a different or no phenotype.
-
Effects at high concentrations: The observed phenotype only occurs at concentrations significantly higher than the IC50 for KDM4C, where the likelihood of engaging off-targets is greater.
-
Unusual or unexpected cellular responses: The observed phenotype does not align with the known biological functions of KDM4C.
Troubleshooting Guides: Experimental Approaches to Validate On-Target Effects
To ensure that the observed biological effects of this compound are a direct result of KDM4C inhibition, a series of validation experiments are highly recommended.
Dose-Response Relationship
A fundamental step is to establish a clear dose-response relationship for the phenotype of interest and compare it to the IC50 of this compound for KDM4C.
Question: How do I design a dose-response experiment to assess on-target versus off-target effects?
Answer:
A carefully designed dose-response experiment can help distinguish between on-target and potential off-target effects. The key is to correlate the concentration of this compound that produces the biological phenotype (the effective concentration, EC50) with its biochemical inhibitory concentration (IC50) against KDM4C.
Key Principle: A significant rightward shift in the cellular EC50 compared to the biochemical IC50 may suggest that higher concentrations are needed to achieve the effect, potentially indicating off-target interactions or poor cell permeability.
Data Presentation: Inhibitor Specificity
Table 1: IC50 Values for KDM4 Inhibitors
| Compound | Target | IC50 | Notes |
| This compound | KDM4C | 30 µM | Primary target of interest. [1][2][3][4] |
| JIB-04 | KDM4A | 445 nM | Structurally distinct pan-KDM4/5 inhibitor.[5][6][7][8] |
| KDM4B | 435 nM | Can be used for orthogonal validation.[5][6][7][8] | |
| KDM4C | 1100 nM | [5][6][7][8] | |
| KDM4D | 290 nM | [5][6] | |
| JARID1A (KDM5A) | 230 nM | [5][6][7][8] | |
| QC6352 | KDM4A | 104 nM | Potent and selective KDM4 family inhibitor.[9][10][11] |
| KDM4B | 56 nM | Structurally distinct from this compound.[9][10][11] | |
| KDM4C | 35 nM | Excellent tool for orthogonal validation. [9][10][11] | |
| KDM4D | 104 nM | [9][10][11] | |
| KDM5B | 750 nM | [9][10] |
Table 2: Hypothetical Off-Target Selectivity Panel for this compound (10 µM Screen)
| Target Class | Target | % Inhibition | Notes |
| Histone Demethylase | KDM4A | 45% | Illustrative data |
| KDM5B | 15% | Illustrative data | |
| KDM6A | 5% | Illustrative data | |
| Kinase | CDK2 | 8% | Illustrative data |
| ROCK1 | 60% | Hypothetical hit, warrants follow-up. | |
| GPCR | ADRB2 | 2% | Illustrative data |
Note: This table is a hypothetical example to demonstrate how selectivity data would be presented. It is highly recommended to perform a broad selectivity screen for this compound to identify potential off-targets.
Experimental Protocols
Here are detailed methodologies for key experiments to validate the on-target activity of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to KDM4C in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Quantify the protein concentration of the soluble fractions.
-
Analyze the amount of soluble KDM4C by Western blot using a specific anti-KDM4C antibody.
-
-
Data Analysis:
-
Quantify the band intensities for KDM4C at each temperature.
-
Plot the percentage of soluble KDM4C against the temperature for both vehicle and this compound treated samples. A rightward shift in the melting curve for this compound treated samples indicates target engagement.
-
Protocol 2: Washout Experiment
Objective: To determine if the effect of this compound is reversible. For a reversible inhibitor, its biological effect should diminish after the compound is removed from the culture medium.
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat one set of cells with this compound at a concentration that elicits the phenotype of interest. Treat a control set with vehicle. Incubate for the desired duration.
-
-
Washout Procedure:
-
For the "washout" group, remove the medium containing this compound.
-
Gently wash the cells two to three times with pre-warmed, drug-free medium.
-
Add fresh, drug-free medium to the "washout" group.
-
For the "continuous treatment" group, replace the medium with fresh medium containing this compound.
-
-
Phenotypic Analysis:
-
Incubate the cells for a period of time that would normally be sufficient to observe the phenotype.
-
Assess the phenotype of interest in all groups (vehicle control, continuous treatment, and washout).
-
-
Data Analysis:
-
Compare the phenotype in the washout group to the continuous treatment and vehicle control groups. If the phenotype is reversed or diminished in the washout group, it suggests that the effect of this compound is reversible and less likely to be due to an irreversible off-target effect.
-
Protocol 3: Rescue Experiment with Overexpression
Objective: To demonstrate that the effect of this compound can be reversed by overexpressing the target protein, KDM4C.
Methodology:
-
Construct Generation:
-
Generate an expression vector for KDM4C. Ideally, this construct should be resistant to the inhibitory mechanism of this compound if a resistant mutant is known, or simply overexpress the wild-type protein.
-
-
Transfection and Treatment:
-
Transfect the cells of interest with either the KDM4C expression vector or an empty vector control.
-
After allowing time for protein expression (e.g., 24-48 hours), treat the cells with this compound or vehicle.
-
-
Phenotypic Analysis:
-
Assess the phenotype of interest in all four groups:
-
Empty vector + Vehicle
-
Empty vector + this compound
-
KDM4C overexpression + Vehicle
-
KDM4C overexpression + this compound
-
-
-
Data Analysis:
-
Compare the effect of this compound in cells with empty vector versus cells overexpressing KDM4C. If the overexpression of KDM4C "rescues" the phenotype caused by this compound (i.e., the phenotype is less pronounced or absent in the overexpression group), it strongly suggests that the effect of this compound is mediated through KDM4C.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: KDM4C signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for validating the on-target effects of this compound.
References
- 1. This compound | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. QC6352 | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of SD-70
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and troubleshooting batch-to-batch variability of SD-70. Consistent performance of this compound is critical for reproducible experimental results and the successful development of therapeutics. This guide offers frequently asked questions (FAQs) and troubleshooting protocols to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
Batch-to-batch variability refers to the differences in the properties and performance of different production lots of this compound.[1][2] For a critical reagent like this compound, this variability can arise from minor changes in raw materials, manufacturing processes, or purification methods.[3][4][5] This inconsistency can lead to a lack of reproducibility in experiments, misleading data, and delays in research and development timelines.[3]
Q2: What are the critical quality attributes (CQAs) of this compound that I should be aware of?
Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[1][3] For this compound, the key CQAs that may vary between batches are summarized in the table below. Users should request a batch-specific Certificate of Analysis (CoA) from the supplier for every new lot.
| Critical Quality Attribute | Specification Range | Potential Impact of Variability |
| Purity | ≥ 95.0% | Lower purity may introduce confounding variables or reduce specific activity. |
| Concentration | 1.0 mg/mL ± 0.1 mg/mL | Inaccurate dosing can lead to inconsistent experimental outcomes. |
| Potency (EC50) | 10-50 ng/mL | A shift in potency will alter the required dose for the same biological effect. |
| Endotoxin Levels | < 0.1 EU/µg | High endotoxin levels can cause non-specific inflammatory responses in cell-based assays. |
| Aggregate Content | ≤ 2.0% | Increased aggregation can reduce bioavailability and potentially increase immunogenicity. |
Q3: We are observing a significant difference in our assay results with a new batch of this compound. What are the initial steps for troubleshooting?
When a new batch of this compound is suspected to be the cause of altered experimental results, a systematic approach to troubleshooting is recommended. The following workflow provides a step-by-step guide to identify the root cause.
Q4: How can we proactively manage batch-to-batch variability of this compound in our long-term projects?
Proactive management is key to minimizing the impact of batch-to-batch variability.[1] Key strategies include:
-
Incoming Quality Control (QC): Perform a standardized in-house QC test on every new batch of this compound before it is used in critical experiments.
-
Batch Reservation: For long-term studies, it is advisable to purchase a large single batch of this compound and reserve it for the duration of the project.
-
Bridging Studies: When transitioning to a new batch is unavoidable, conduct a bridging study to compare the performance of the old and new lots to establish a correction factor if necessary.
Troubleshooting Guides
Guide 1: In-House Quality Control Protocol for New Batches of this compound
This protocol outlines a standardized method to qualify a new batch of this compound against a previously validated or "golden" batch.
Objective: To ensure the new batch of this compound performs within acceptable parameters compared to a reference batch.
Methodology:
-
Reagent Preparation:
-
Reconstitute the new batch and the reference batch of this compound to the same concentration according to the manufacturer's instructions.
-
Prepare a series of dilutions for both batches to generate a dose-response curve.
-
-
Cell-Based Potency Assay:
-
Plate cells at a predetermined density and allow them to adhere overnight.
-
Treat the cells with the serial dilutions of both the new and reference batches of this compound.
-
Include a negative control (vehicle only) and a positive control.
-
Incubate for the specified time period.
-
Measure the biological response using a validated assay (e.g., ELISA, qPCR, reporter assay).
-
-
Data Analysis:
-
Plot the dose-response curves for both batches.
-
Calculate the EC50 (half-maximal effective concentration) for each batch.
-
Compare the EC50 values and the overall shape of the curves.
-
Acceptance Criteria:
| Parameter | Acceptance Limit |
| EC50 Ratio (New/Reference) | 0.8 - 1.2 |
| Maximum Response (New/Reference) | 90% - 110% |
Guide 2: Troubleshooting Decreased Potency of a New this compound Batch
If the in-house QC protocol reveals that a new batch of this compound has decreased potency, the following decision tree can guide the next steps.
For further assistance, please contact our technical support team and provide the lot numbers of the this compound batches , along with your in-house QC data.
References
refining SD-70 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of SD-70, a potent KDM4C inhibitor, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor belonging to the 8-hydroxyquinoline derivative family. Its primary mechanism of action is the inhibition of the histone demethylase KDM4C (also known as JMJD2C)[1]. KDM4C is an enzyme that removes methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), which are epigenetic marks that regulate gene expression. By inhibiting KDM4C, this compound can alter the transcriptional program of cancer cells, leading to reduced proliferation and tumor growth[1].
Q2: What are the key signaling pathways affected by this compound treatment?
A2: this compound-mediated inhibition of KDM4C has been shown to impact several critical signaling pathways in cancer cells, including:
-
Androgen Receptor (AR) Signaling: In prostate cancer, this compound can repress the AR transcriptional program.
-
HIF1α/VEGFA Signaling: KDM4C can act as a co-activator for HIF-1α, and its inhibition can disrupt hypoxia-induced signaling pathways involved in angiogenesis.
-
TGF-β2/Smad Signaling: KDM4C can promote radioresistance in lung cancer by activating the TGF-β2/Smad signaling pathway. Inhibition with this compound can sensitize cancer cells to radiotherapy[2].
-
AKT and c-Myc Activation: KDM4C has been shown to promote prostate cancer cell proliferation through the activation of AKT and c-Myc.
Q3: What is a recommended starting concentration and treatment duration for in vitro experiments?
A3: The optimal concentration and duration of this compound treatment are cell-line dependent and should be determined empirically. However, based on published studies, a good starting point for in vitro experiments is a concentration range of 1-10 µM. A sharp growth-inhibitory effect has been observed at concentrations greater than 5 µM in CWR22Rv1 prostate cancer cells[1]. One study successfully used a concentration of 3 µM for subsequent in vitro experiments in lung cancer cell lines[2]. For treatment duration, time-course experiments ranging from 24 to 72 hours are recommended to assess both early and late cellular responses.
Q4: Are there known off-target effects or toxicity associated with this compound?
A4: While this compound has been identified as a KDM4C inhibitor, like many small molecule inhibitors, the possibility of off-target effects exists. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is due to KDM4C inhibition. In an in vivo study using a prostate cancer xenograft model, daily administration of 10 mg/kg this compound did not show obvious signs of toxicity in the mice[1]. However, researchers should always perform their own toxicity assessments in their specific models.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect of this compound Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration for your specific cell line. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for observing the desired effect (e.g., changes in protein expression, cell viability). |
| Inhibitor Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and use them for a limited number of freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| Cell Line Resistance | The target cell line may have intrinsic or acquired resistance to KDM4C inhibition. Consider using a different cell line or exploring combination therapies. |
| Incorrect Experimental Readout | Ensure that the chosen assay is sensitive enough to detect the expected biological effect of KDM4C inhibition. For example, if expecting changes in gene expression, qRT-PCR or Western blotting for downstream targets would be appropriate. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. Use a cell counter for accurate cell quantification. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic drift. |
Quantitative Data Summary
| Parameter | In Vitro | In Vivo | Reference |
| Cell Line | CWR22Rv1 (Prostate Cancer) | CWR22Rv1 Xenograft | [1] |
| Effective Concentration | > 5 µM | 10 mg/kg daily (i.p. injection) | [1] |
| Treatment Duration | Not specified | Daily | [1] |
| Observed Effect | Inhibition of cell growth | Dramatic inhibition of tumor growth | [1] |
| Cell Line | SPC-A1, H460 (Lung Cancer) | N/A | [2] |
| Effective Concentration | IC50 determined; 3 µM used for subsequent experiments | N/A | [2] |
| Treatment Duration | 24h (SPC-A1), 48h (H460) | N/A | [2] |
| Observed Effect | Time and concentration-dependent accumulation of H3K9me3 and H3K36me3; suppression of cell proliferation | N/A | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) in fresh media. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
-
Cell Lysis: After this compound treatment for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., KDM4C, H3K9me3, H3K36me3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound inhibits KDM4C, altering histone methylation and key signaling pathways.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
troubleshooting unexpected results in SD-70 functional assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving unexpected results in SD-70 functional assays.
Troubleshooting Guides
This section is designed to help you identify and solve common problems you may encounter during your this compound functional assays.
Issue 1: No Signal or Weak Signal
A lack of signal is a common issue that can be attributed to several factors, from reagent problems to incorrect instrument settings.[1]
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Reagent Issues | - Expired or Improperly Stored Reagents: Verify the expiration dates of all kits and reagents. Ensure they have been stored at the recommended temperatures. - Incorrect Reagent Preparation: Double-check all calculations and dilutions for buffers, antibodies, and substrates. Prepare fresh reagents as a first step in troubleshooting.[1] - Sub-optimal Antibody Concentration: The antibody concentration may be too low. Titrate the antibody to determine the optimal concentration for your specific assay conditions.[2] |
| Procedural Errors | - Insufficient Incubation Time or Temperature: Review the protocol for recommended incubation times and temperatures. These are critical for optimal reaction kinetics.[1] - Vigorous Washing Steps: Overly aggressive washing can lead to the removal of the target analyte or bound antibodies. Ensure your plate washer settings are appropriate or that manual washing is performed gently.[1] |
| Cell-Based Assay Specifics | - Low Target Expression: Confirm that the cell line used expresses the this compound receptor at a sufficient level.[3] - Unhealthy Cells: Ensure cells are healthy, viable, and in the logarithmic growth phase before starting the experiment.[3][4] |
| Instrument Settings | - Incorrect Plate Reader Settings: Verify that the correct excitation and emission wavelengths are set for your fluorophore or that the correct wavelength is used for colorimetric readouts.[1][5] |
Issue 2: High Background
High background can mask the specific signal, reducing the sensitivity and dynamic range of your assay.[6]
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Blocking and Washing | - Insufficient Blocking: Inadequate blocking can lead to non-specific binding of antibodies. Increase the blocking incubation time or try a different blocking agent.[6] - Ineffective Washing: Residual unbound antibodies or reagents can cause a high background. Increase the number of wash steps or the soaking time between washes.[6][7] |
| Antibody Issues | - High Antibody Concentration: Using too much primary or secondary antibody can result in non-specific binding. Reduce the antibody concentration.[2][6] - Secondary Antibody Non-specificity: The secondary antibody may be cross-reacting with other proteins in the sample. Run a control with only the secondary antibody to check for non-specific binding. |
| Sample and Reagent Contamination | - Contaminated Buffers or Reagents: Use fresh, sterile buffers and reagents to avoid microbial or chemical contamination that can interfere with the assay.[7][8] - Sample Matrix Effects: Components in the sample itself may cause interference. Consider sample purification or dilution to mitigate these effects.[9] |
| Autofluorescence | - Cellular or Media Autofluorescence: In fluorescence-based assays, cells and media components like phenol red can contribute to background. Use phenol red-free media and consider using red-shifted fluorescent dyes to minimize autofluorescence.[10] |
Issue 3: Inconsistent Results and High Variability
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Pipetting and Dispensing | - Inaccurate Pipetting: Ensure pipettes are properly calibrated and use consistent pipetting techniques. For multi-well plates, be mindful of creating bubbles in the wells. - Uneven Cell Seeding: A non-uniform cell monolayer will lead to variability. Ensure cells are thoroughly resuspended before plating and allow plates to sit at room temperature for a short period before incubation to ensure even settling.[4][12] |
| Plate Effects | - Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outer wells for critical samples or fill them with sterile media or PBS to create a humidity barrier.[4][13] |
| Incubation Conditions | - Inconsistent Temperature and CO2: Ensure the incubator provides uniform temperature and CO2 distribution. Variations can affect cell health and assay performance.[3][12] |
| Data Analysis | - Incorrect Data Processing: Review your data analysis workflow, including background subtraction and normalization procedures. Ensure you are using an appropriate curve-fitting model for dose-response data.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for an this compound functional assay?
A1: The optimal cell seeding density should be determined empirically for each cell line and assay format. A good starting point is to perform a cell titration experiment to find a density that provides a robust signal window without causing cells to become over-confluent by the end of the experiment.[3]
Q2: How can I be sure my cells are healthy enough for the assay?
A2: Always use cells that are in the logarithmic growth phase and have high viability (typically >95%). Avoid using cells that have been passaged too many times, as this can lead to phenotypic changes.[3] Regularly check for mycoplasma contamination, as this can significantly impact cell health and experimental results.[14]
Q3: What are the best controls to include in my this compound assay?
A3: It is crucial to include several types of controls:
-
Negative Control: Cells or wells that do not receive the stimulus (e.g., this compound ligand) to determine the baseline response.
-
Positive Control: A known agonist or antagonist of the this compound pathway to ensure the assay is performing as expected.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the test compounds to account for any effects of the solvent.[12]
-
Untreated Cells: To monitor the general health and behavior of the cells throughout the experiment.
Q4: My dose-response curve is not sigmoidal. What could be the issue?
A4: A non-sigmoidal dose-response curve can be caused by several factors:
-
Compound Cytotoxicity: At high concentrations, your test compound may be causing cell death, leading to a "bell-shaped" curve.[15] Perform a separate cytotoxicity assay to determine the toxic concentration range of your compound.
-
Compound Solubility: The compound may be precipitating at higher concentrations, leading to a plateau or a drop in the response.[12] Visually inspect your dilutions for any signs of precipitation.
-
Incorrect Concentration Range: You may not be testing a wide enough range of concentrations to capture the full sigmoidal curve.
Experimental Protocols
Key Experiment: this compound Mediated cAMP Accumulation Assay
This protocol describes a common functional assay to measure the activation of the this compound receptor, a hypothetical Gs-coupled GPCR, by monitoring the downstream accumulation of cyclic AMP (cAMP).
Materials:
-
This compound expressing cells (e.g., HEK293-SD70)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound Ligand (agonist)
-
Test compounds
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white microplate
Procedure:
-
Cell Seeding: Seed the this compound expressing cells into a 384-well white microplate at a pre-determined optimal density. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of your test compounds and the reference this compound ligand in assay buffer.
-
Assay Initiation:
-
Carefully remove the cell culture medium from the wells.
-
Add assay buffer to each well.
-
Add the diluted test compounds and this compound ligand to the appropriate wells. Include positive and negative controls.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes (or the empirically determined optimal time).
-
cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Add the detection reagents to each well.
-
-
Signal Measurement: Incubate the plate as recommended by the kit manufacturer and then read the signal on a compatible plate reader.
-
Data Analysis: Calculate the cAMP concentration for each well and plot the dose-response curves to determine the EC50 or IC50 values of the test compounds.
Data Presentation
Table 1: Example Data from an this compound cAMP Assay Troubleshooting Experiment
| Condition | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average RFU | Std. Dev. | Notes |
| Negative Control | 150 | 165 | 158 | 157.7 | 7.5 | Baseline signal |
| Positive Control (10 µM this compound Ligand) | 1250 | 1300 | 1275 | 1275.0 | 25.0 | Expected strong signal |
| Test Compound A (1 µM) | 850 | 875 | 860 | 861.7 | 12.6 | Moderate agonist activity |
| High Background Well | 800 | 820 | 810 | 810.0 | 10.0 | Suspected contamination |
| No Signal Well | 155 | 160 | 152 | 155.7 | 4.0 | Reagent addition error? |
Mandatory Visualizations
Caption: Hypothetical this compound signaling pathway.
Caption: this compound functional assay experimental workflow.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. arp1.com [arp1.com]
- 2. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. biocompare.com [biocompare.com]
- 4. marinbio.com [marinbio.com]
- 5. benchchem.com [benchchem.com]
- 6. arp1.com [arp1.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. siriusgenomics.com [siriusgenomics.com]
- 10. selectscience.net [selectscience.net]
- 11. blog.ellutia.com [blog.ellutia.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Spatial artifact detection improves the reproducibility of drug screening experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Immunofluorescence for the SD-70 Marker
Welcome to the technical support center for the SD-70 marker. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing fixation methods for successful immunofluorescence (IF) staining. Proper fixation is a critical step that preserves cellular integrity and antigenicity, directly impacting the quality and reliability of your results.[1]
This guide is structured to provide clear, actionable solutions to common issues encountered during IF experiments involving the this compound marker.
Troubleshooting Guide: Fixation Issues
This section addresses specific problems you may encounter with this compound immunofluorescence, with a focus on fixation-related causes and solutions.
Q1: I am seeing a weak or no fluorescent signal for this compound. What fixation-related steps can I take?
A1: Weak or no signal is a common issue that can often be traced back to the fixation protocol. The fixation process, particularly with crosslinking agents like formaldehyde, can mask the epitope that the this compound antibody recognizes.[2][3]
Potential Causes & Solutions:
-
Over-fixation: Crosslinking fixatives like paraformaldehyde (PFA) can excessively mask the this compound epitope.
-
Incorrect Fixative Choice: The this compound epitope may be sensitive to certain fixatives. Aldehyde fixatives can destroy some antigens.[6]
-
Antigen Masking (Epitope Masking): Formaldehyde fixation creates protein cross-links that can physically block the antibody from binding to the this compound marker.[2][8]
Q2: My images have high background or non-specific staining. How can fixation be the cause?
A2: High background can obscure the specific this compound signal and is sometimes caused by improper fixation.
Potential Causes & Solutions:
-
Excessive Cross-linking: Glutaraldehyde, and to a lesser extent formaldehyde, can react with proteins and create free aldehyde groups that non-specifically bind antibodies, leading to high background fluorescence.[5][6]
-
Solution: If using a formaldehyde-based fixative, consider a "quenching" step after fixation by washing with a solution like 0.1 M glycine or sodium borohydride in PBS.[5] This will cap the free aldehyde groups.
-
-
Inappropriate Fixation Time: Fixation that is too long or too short can lead to artifacts and increased background.[4][11]
-
Solution: Optimize your fixation time. A time-course experiment (e.g., 5, 10, 15, 20 minutes) can help you find the sweet spot that preserves structure without introducing background.
-
-
Autofluorescence: Some fixatives, especially older formaldehyde solutions, can increase the natural fluorescence of the cell or tissue.[5][12]
Q3: The morphology of my cells/tissue looks poor after fixation. What should I do?
A3: Poor morphology indicates that the fixation protocol is not adequately preserving the cellular structure.
Potential Causes & Solutions:
-
Harsh Fixative: Precipitating fixatives like methanol and acetone can be harsh, causing cell shrinkage and altering the cytoarchitecture. They can also wash away soluble proteins.[7]
-
Solution: Switch to a crosslinking fixative like 4% PFA, which is generally better at preserving morphology.[7] If you must use a solvent, try fixation at a very low temperature (-20°C) to minimize structural damage.
-
-
Delayed Fixation: Allowing cells or tissue to sit for too long before fixation can lead to degradation by endogenous proteases.[13]
-
Solution: Fix your samples immediately after harvesting or completing an experimental treatment. Ensure the fixative covers the entire sample quickly and evenly.[12]
-
Frequently Asked Questions (FAQs)
Q: What is the difference between crosslinking and precipitating fixatives?
A: Crosslinking fixatives, like paraformaldehyde (PFA), create covalent chemical bonds (cross-links) between proteins, effectively locking them in place.[3] This method provides excellent preservation of cellular structure.[1] Precipitating fixatives, such as ice-cold methanol or acetone, are organic solvents that work by rapidly dehydrating the cell, which causes proteins to denature and precipitate.[3][7] This process also permeabilizes the cell membrane but can be harsher on morphology.[3][7]
Q: When should I choose a crosslinking vs. a precipitating fixative for this compound?
A: Start with a crosslinking fixative like 4% PFA for 15 minutes at room temperature, as it generally provides the best structural preservation. If you experience a weak or absent signal with this compound and antigen retrieval methods are unsuccessful, the epitope may be sensitive to aldehydes. In this case, test a precipitating fixative like ice-cold methanol for 10 minutes at -20°C.
Q: Is antigen retrieval always necessary after PFA fixation?
A: Not always, but it is often required.[10] The degree of cross-linking and epitope masking depends on the fixation time, temperature, PFA concentration, and the specific nature of the this compound antigen itself.[2] It is recommended to test your staining with and without an antigen retrieval step to determine if it's necessary for your specific protocol.
Data Summary: Fixative Comparison for this compound
The following table summarizes hypothetical experimental data comparing different fixation methods for the this compound marker to guide your optimization process.
| Fixation Method | Concentration / Temp. | Time | Antigen Retrieval | Signal-to-Noise Ratio (SNR) | Morphology Score (1-5) | Notes |
| Paraformaldehyde (PFA) | 4% / Room Temp. | 15 min | None | 2.5 ± 0.4 | 4.5 ± 0.2 | Weak signal, but excellent morphology. |
| Paraformaldehyde (PFA) | 4% / Room Temp. | 15 min | HIER (Citrate, pH 6.0) | 8.9 ± 1.1 | 4.3 ± 0.3 | Strong, specific signal. Recommended starting point. |
| Paraformaldehyde (PFA) | 2% / Room Temp. | 10 min | HIER (Citrate, pH 6.0) | 7.5 ± 0.9 | 4.1 ± 0.4 | Good signal, slightly less robust morphology. |
| Methanol | 100% / -20°C | 10 min | None | 6.2 ± 1.5 | 2.8 ± 0.5 | Good signal, but noticeable cell shrinkage. |
| Acetone | 100% / -20°C | 5 min | None | 5.8 ± 1.3 | 2.5 ± 0.6 | Moderate signal, significant morphological artifacts. |
-
Signal-to-Noise Ratio (SNR) calculated as (Mean fluorescence of positive signal) / (Mean fluorescence of background).
-
Morphology Score is a qualitative assessment where 1 = Poor and 5 = Excellent.
Experimental Protocols
Recommended Protocol: PFA Fixation with Heat-Induced Epitope Retrieval
This protocol is the recommended starting point for achieving a strong, specific signal for the this compound marker while maintaining excellent cellular morphology.
-
Sample Preparation: Grow cells on sterile glass coverslips until desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells by incubating in 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Antigen Retrieval (HIER):
-
Place the coverslips in a heat-resistant slide mailer or Coplin jar filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the assembly in a microwave oven on high power for 3-5 minutes, or until the buffer begins to boil.[9]
-
Immediately reduce power and heat for an additional 10 minutes, ensuring the solution does not boil dry.[9]
-
Allow the samples to cool in the buffer at room temperature for at least 20 minutes.[14]
-
-
Washing: Wash the coverslips twice with PBS.
-
Permeabilization: Incubate cells in 0.2% Triton X-100 in PBS for 10 minutes at room temperature. (Note: This step is for intracellular targets).
-
Blocking: Proceed with blocking, primary, and secondary antibody incubations as per your standard IF protocol.
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common fixation issues when staining for the this compound marker.
Caption: A workflow for troubleshooting this compound immunofluorescence fixation.
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical role for this compound as a cell-surface receptor involved in a downstream signaling cascade, a common context for immunofluorescence studies.
Caption: Hypothetical signaling pathway involving the this compound receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Antigen retrieval on formaldehyde-fixed paraffin sections: its potential drawbacks and optimization for double immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. ibidi.com [ibidi.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. scbt.com [scbt.com]
Validation & Comparative
Validating SD-70 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of SD-70, a known inhibitor of the KDM4C histone demethylase. Objective comparisons of performance, supported by experimental data, are presented to aid in the selection of the most appropriate assay for your research needs.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor targeting the Jumonji C (JmjC) domain-containing histone demethylase KDM4C.[1] KDM4C plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2][3] Dysregulation of KDM4C activity is implicated in various cancers, making it a compelling therapeutic target.[4][5][6] Validating that a compound like this compound directly interacts with its intended target, KDM4C, within a cellular context is a critical step in drug development to ensure its mechanism of action and to interpret cellular phenotypes correctly.
Comparison of Target Engagement Validation Methods
This section compares three prominent methods for confirming this compound's engagement with KDM4C in cells: the Cellular Thermal Shift Assay (CETSA), Immunoblotting for downstream histone modifications, and the NanoBRET™ Target Engagement Assay.
| Method | Principle | Measures | Throughput | Quantitative | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Direct binding of this compound to KDM4C. | Low to Medium | Semi-quantitative (Western Blot) to Quantitative (AlphaScreen/MS) | Label-free, applicable to native proteins in cells and tissues.[7] | Indirect measure of binding, requires specific antibody, can be low throughput. |
| Immunoblotting | Inhibition of KDM4C by this compound leads to an increase in its substrate methylation levels (H3K9me3, H3K36me3). | Downstream functional effect of target engagement. | Low | Semi-quantitative | Directly measures the functional consequence of inhibition, widely accessible technique. | Indirect measure of target engagement, antibody quality is critical, can be affected by off-target effects. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged KDM4C and a fluorescent tracer is competed by this compound. | Direct binding, affinity (Ki), and residence time of this compound in live cells.[8] | High | Quantitative | Real-time measurement in live cells, high sensitivity and throughput.[8] | Requires genetic modification of the target protein, dependent on a specific tracer molecule. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for assessing the stabilization of KDM4C by this compound.
a. Cell Treatment:
-
Culture cells (e.g., 293T, LNCaP) to 80-90% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle (DMSO) for a predetermined time (e.g., 2 hours) at 37°C.[1][9]
b. Thermal Challenge:
-
Harvest and wash the cells, then resuspend in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
c. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized KDM4C) from the aggregated proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
d. Detection by Immunoblotting:
-
Denature the soluble protein fractions and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for KDM4C.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the melting curve of KDM4C in the presence and absence of this compound.
Immunoblotting for Histone Marks
This protocol measures the downstream effects of KDM4C inhibition by this compound.
a. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with a dose-response of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for 24 hours.[1]
b. Histone Extraction:
-
Harvest the cells and isolate the nuclei.
-
Extract histones using an acid extraction method.
-
Quantify the histone concentration.
c. Immunoblotting:
-
Separate equal amounts of histone extracts on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K9me3, H3K36me3, and total Histone H3 (as a loading control).
-
Use appropriate HRP-conjugated secondary antibodies for detection.
-
Quantify the band intensities and normalize the levels of H3K9me3 and H3K36me3 to total Histone H3.
NanoBRET™ Target Engagement Assay
This is a generalized protocol for a competitive displacement assay.
a. Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector expressing KDM4C fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
b. Assay Procedure:
-
Prepare a serial dilution of this compound.
-
Add the NanoBRET™ tracer specific for KDM4C and the serially diluted this compound to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission at 450 nm and the acceptor emission at 610 nm.
-
Calculate the BRET ratio (acceptor emission/donor emission) and plot against the concentration of this compound to determine the IC50.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental processes, the following diagrams are provided.
Caption: KDM4C Signaling Pathway and Point of Inhibition by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Caption: Immunoblotting Workflow for Histone Modification Analysis.
Conclusion
Validating the cellular target engagement of this compound is essential for confirming its mechanism of action and advancing its development as a potential therapeutic. This guide has provided a comparative overview of three key methods: CETSA, immunoblotting, and the NanoBRET™ assay. The choice of method will depend on the specific experimental needs, including the desired level of quantification, throughput requirements, and available resources. For direct evidence of binding in a label-free manner, CETSA is a strong candidate. To assess the functional downstream consequences of target inhibition, immunoblotting for histone marks is a reliable approach. For high-throughput screening and quantitative measurement of binding affinity in live cells, the NanoBRET™ assay offers significant advantages. By utilizing these methodologies, researchers can confidently validate the on-target activity of this compound and other KDM4C inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KDM4B that coactivates c-Myc-regulated metabolism to suppress tumor growth in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to JMJD2 Demethylase Inhibitors: SD-70 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Jumonji domain-containing 2 (JMJD2) family of histone demethylases, also known as lysine-specific demethylase 4 (KDM4), has emerged as a critical player in epigenetic regulation and a promising therapeutic target in various cancers, including prostate cancer. These enzymes are responsible for removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), thereby influencing chromatin structure and gene expression. The overexpression of JMJD2 members, particularly JMJD2C (KDM4C), has been linked to tumor progression and poor prognosis. This guide provides a comparative analysis of the efficacy of SD-70, a notable JMJD2C inhibitor, against other well-characterized JMJD2 inhibitors, supported by experimental data and detailed protocols.
Unveiling the Inhibitors: A Head-to-Head Comparison
The landscape of JMJD2 inhibitors is expanding, with several small molecules demonstrating varying degrees of potency and selectivity. Here, we compare this compound with two other prominent JMJD2 inhibitors: JIB-04, a pan-Jumonji inhibitor, and GSK-J4, a dual inhibitor of the H3K27 demethylases JMJD3 and UTX that also exhibits activity against JMJD2 enzymes.
Table 1: In Vitro Efficacy of JMJD2 Inhibitors
| Inhibitor | Target(s) | IC50 (JMJD2A) | IC50 (JMJD2B) | IC50 (JMJD2C) | IC50 (JMJD2D) | IC50 (JMJD2E) |
| This compound | JMJD2C | - | - | 30 µM[1] | - | - |
| JIB-04 | Pan-Jumonji | 445 nM[2] | 435 nM[2] | 1100 nM[2] | 290 nM[2] | 340 nM[2] |
| GSK-J4 | JMJD3/UTX, JMJD2 | - | - | Similar to KDM6B/KDM5B | - | - |
Note: A specific IC50 value for GSK-J4 against JMJD2C is not consistently reported, but it has been shown to inhibit KDM4C with similar potency to other demethylases in cellular assays.
Table 2: Cellular and In Vivo Anti-Tumor Activity
| Inhibitor | Cell Line(s) | Cellular Effects | In Vivo Efficacy |
| This compound | CWR22Rv1, PC3, DU145 (Prostate Cancer) | Inhibits cell viability[3] | Inhibits tumor growth in a CWR22Rv1 xenograft model[4] |
| JIB-04 | H358, A549 (Lung Cancer), Glioblastoma cells | Selectively blocks cancer cell growth, induces apoptosis[2] | Diminishes tumor growth in H358 and A549 mouse xenograft models[5] |
| GSK-J4 | KG-1, KG-1a, Kasumi-1 (AML) | Inhibits proliferation, induces apoptosis and cell-cycle arrest[6] | Attenuates disease progression in a human AML xenograft mouse model[6] |
Experimental Corner: Protocols for Efficacy Assessment
To ensure reproducibility and facilitate the independent evaluation of these inhibitors, detailed experimental protocols for key assays are provided below.
JMJD2 Enzymatic Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a JMJD2 enzyme using a colorimetric or fluorometric-based assay.
Materials:
-
Recombinant human JMJD2 enzyme (e.g., JMJD2A, JMJD2C)
-
Tri-methylated histone H3K9 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween 20)
-
Cofactors: (NH₄)₂Fe(SO₄)₂, α-ketoglutarate, sodium L-ascorbate
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection antibody specific for the demethylated product
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Stop solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Coat a 96-well microplate with the tri-methylated histone H3-K9 substrate and incubate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Prepare a serial dilution of the test inhibitor in assay buffer. Also, prepare a no-inhibitor control (vehicle control) and a no-enzyme control (background).
-
In each well, add the assay buffer containing the cofactors.
-
Add the serially diluted inhibitor or vehicle to the respective wells.
-
Initiate the reaction by adding the recombinant JMJD2 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 60-120 minutes.
-
Wash the wells to remove the reaction components.
-
Add the primary antibody that specifically recognizes the demethylated product and incubate at room temperature for 60 minutes.
-
Wash the wells and add the secondary antibody conjugated to a reporter enzyme. Incubate at room temperature for 30-60 minutes.
-
Wash the wells and add the substrate for the reporter enzyme.
-
After sufficient color development, add the stop solution.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.[7]
Cell Viability (MTT) Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of JMJD2 inhibitors on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., PC3 prostate cancer cells)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, treat the cells with various concentrations of the test inhibitor. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[3][8][9]
In Vivo Subcutaneous Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a JMJD2 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor take)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Culture the cancer cells to a sufficient number. On the day of injection, harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups according to the predetermined dosing schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the in vivo efficacy of the inhibitor.[2][5][10][11]
Visualizing the Molecular Landscape
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: JMJD2C Signaling Pathway in Cancer.
Caption: Experimental Workflow for JMJD2 Inhibitor Evaluation.
Concluding Remarks
The comparative data presented here highlight the distinct profiles of this compound, JIB-04, and GSK-J4 as JMJD2 inhibitors. While this compound demonstrates specific inhibitory activity against JMJD2C and anti-prostate cancer effects, JIB-04 offers a broader inhibition of the Jumonji family, and GSK-J4 presents a dual-targeting approach. The choice of inhibitor for research or therapeutic development will depend on the specific JMJD2 family member of interest and the desired selectivity profile. The provided experimental protocols serve as a foundation for the rigorous and standardized evaluation of these and future JMJD2 inhibitors, ultimately advancing our understanding of their therapeutic potential in oncology and beyond.
References
- 1. JCI Insight - SET7/9-mediated methylation affects oncogenic functions of histone demethylase JMJD2A [insight.jci.org]
- 2. LLC cells tumor xenograft model [protocols.io]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Histone demethylase JMJD2A drives prostate tumorigenesis through transcription factor ETV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. Histone demethylase JMJD2C: epigenetic regulators in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenase JMJD2 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 11. yeasenbio.com [yeasenbio.com]
Cross-Validation of SD-70 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the KDM4C inhibitor, SD-70, with other alternatives, supported by experimental data from various genetic models. The objective is to offer a clear perspective on its mechanism of action, efficacy, and the experimental frameworks used to validate its therapeutic potential in oncology.
Executive Summary
This compound is a small molecule inhibitor of the histone demethylase KDM4C, a key regulator of gene transcription implicated in cancer progression. This guide details the effects of this compound on critical signaling pathways in cancer, cross-validates these findings across multiple genetic models, and compares its performance with other KDM4C inhibitors. The presented data, protocols, and pathway diagrams aim to facilitate informed decisions in research and drug development.
Data Presentation: this compound and Alternatives in Preclinical Models
The following tables summarize the quantitative data on the efficacy of this compound and comparable KDM4C inhibitors across different cancer models.
Table 1: In Vitro Efficacy of KDM4C Inhibitors
| Compound | Cancer Type | Cell Line | Assay | IC50 / EC50 | Key Findings |
| This compound | Prostate Cancer | CWR22Rv1 | Proliferation | >5 µM | Inhibits cell growth[1] |
| This compound | Lung Cancer | Lewis Lung Carcinoma | Proliferation | Not specified | Reduces cell growth[2] |
| This compound | Prostate Cancer | 293T | Demethylase Activity | 30 µM | Inhibits KDM4C, increases H3K9me2 levels[3] |
| QC6352 | Breast Cancer | Patient-Derived | Sphere Formation | Not specified | Inhibits sphere formation |
| QC6352 | Esophageal Cancer | KYSE-150 (+KDM4C) | H3K36me3 Induction | 560 nM | Dose-responsive increase in H3K36me3[4] |
| EPZ020809 | - | - | Mass Spectrometry | Ki = 31 nM | Potent KDM4C inhibitor[1] |
Table 2: In Vivo Efficacy of this compound
| Compound | Cancer Type | Genetic Model | Dosage | Outcome |
| This compound | Prostate Cancer | CWR22Rv1 Xenograft | 10 mg/kg daily | Dramatic inhibition of tumor growth[1] |
| This compound | Lung Cancer | C57BL/6 mice with LLC | Not specified | Significantly reduced tumor growth[2] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting KDM4C, which in turn modulates gene expression through changes in histone methylation. This leads to the alteration of key signaling pathways involved in tumor growth and immune response.
In lung cancer , this compound treatment leads to the enrichment of the cytokine-cytokine receptor signaling pathway. A key downstream effect is the upregulation of the chemokine CXCL10. This enhances the infiltration and activation of CD8+ T cells within the tumor microenvironment, thereby promoting an anti-tumor immune response.[2]
In prostate cancer , KDM4C acts as a co-activator for the androgen receptor (AR).[5] this compound inhibits the transcriptional program regulated by the AR, a key driver of prostate cancer progression.[3] Furthermore, KDM4C has been shown to promote prostate cancer cell proliferation through the activation of AKT and c-Myc.[5]
Figure 1: this compound Mechanism of Action in Prostate and Lung Cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
Cell Proliferation Assay
-
Cell Culture: Cancer cell lines (e.g., CWR22Rv1, Lewis Lung Carcinoma) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Quantification: Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used. For syngeneic models, immunocompetent mice like C57BL/6 are utilized.
-
Tumor Implantation: Cancer cells (e.g., CWR22Rv1) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally) at a specified dose and schedule.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves and final tumor weights are compared between the treatment and control groups.
RNA Sequencing (RNA-seq)
-
Sample Preparation: RNA is extracted from cancer cells treated with this compound or a vehicle control.
-
Library Preparation: mRNA is enriched, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes and pathways affected by this compound treatment.[2]
Figure 2: General Experimental Workflow for this compound Evaluation.
Cross-Validation Across Genetic Models
The consistency of this compound's effects across different genetic models provides strong validation for its mechanism of action and therapeutic potential.
-
Cell Line Models: this compound has demonstrated anti-proliferative effects in both prostate (CWR22Rv1) and lung (Lewis Lung Carcinoma) cancer cell lines.[1][2] The use of cell lines with varying genetic backgrounds, such as the androgen-sensitive LNCaP prostate cancer cells, further corroborates the role of KDM4C in AR signaling.[5] Genetically engineered cell lines, like KYSE-150 overexpressing KDM4C, have been instrumental in confirming the on-target effect of KDM4C inhibitors by measuring changes in histone methylation marks.[4]
-
Animal Models: In vivo studies using xenograft models with human prostate cancer cells (CWR22Rv1) have shown significant tumor growth inhibition upon this compound treatment.[1] Furthermore, in a syngeneic mouse model of lung cancer, this compound not only reduced tumor growth but also modulated the tumor immune microenvironment by increasing CD8+ T cell infiltration.[2] This cross-validation in different in vivo settings highlights the dual role of this compound in directly inhibiting tumor cell growth and enhancing anti-tumor immunity.
Figure 3: Logical Framework for Cross-Validation of this compound Effects.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KDM4C enhances CD8+ T cell mediated antitumor immunity by activating chemokine CXCL10 transcription in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
- 4. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: SD-70 vs. Pan-Demethylase Inhibitors in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental validation of SD-70 and pan-demethylase inhibitors.
This guide provides a detailed comparative analysis of this compound, a selective inhibitor of the histone demethylase KDM4C (JMJD2C), and a range of pan-demethylase inhibitors that target multiple histone demethylases. We present a synthesis of experimental data to objectively compare their performance, alongside detailed methodologies for key experiments to support further research and development.
Comparative Analysis of Inhibitor Potency and Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo performance of this compound and various pan-demethylase inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound and Pan-Demethylase Inhibitors
| Inhibitor | Type | Target(s) | IC50 | Assay Conditions |
| This compound | Selective | KDM4C (JMJD2C) | 30 µM[1][2][3] | Against calf thymus histone H3K9me2 demethylation[3] |
| TACH101 | Pan-KDM4 | KDM4A, KDM4B, KDM4C, KDM4D | 80 nM (for all four isoforms)[4] | Not specified |
| KDM5 family | 140-400 nM[4] | Not specified | ||
| JIB-04 | Pan-JmjC | JARID1A | 230 nM[5][6] | Cell-free assay[6] |
| JMJD2E | 340 nM[5][6] | Cell-free assay[6] | ||
| JMJD2B | 435 nM[5][6] | Cell-free assay[6] | ||
| JMJD2A | 445 nM[5][6] | Cell-free assay[6] | ||
| JMJD3 | 855 nM[5][6] | Cell-free assay[6] | ||
| JMJD2C | 1.1 µM[5][6] | Cell-free assay[6] | ||
| JMJD2D | 290 nM[6] | Cell-free assay[6] | ||
| Hybrid Inhibitors (cpd 2 & 3) | Pan-KDM (LSD1/JmjC) | LSD1/KDM1 and JMJD2/KDM4 | Not specified in abstracts | Not specified in abstracts |
Table 2: Cellular Activity of this compound and Pan-Demethylase Inhibitors
| Inhibitor | Cell Line(s) | Effect | Concentration/EC50 |
| This compound | CWR22Rv1 (prostate) | 9% cell survival[7] | 10 µM |
| PC3 (prostate) | 14% cell survival[7] | 2 µM | |
| DU145 (prostate) | 26% cell survival[7] | 2 µM | |
| 293T | Increased H3K9me2 levels[1][8] | Not specified | |
| TACH101 | KYSE-150 (esophageal) | Increased H3K36me3 levels | <0.001 µM[9][10] |
| HT-29 (colorectal) | Apoptosis induction | 0.092 µM[11] | |
| KYSE-150 (esophageal) | Apoptosis induction | 0.033 µM[11] | |
| MDA-MB-231 (breast) | Apoptosis induction | 0.132 µM[11] | |
| Gastric cancer cell lines (9/11 tested) | Cell viability inhibition | 0.004 - 0.072 µM[12] | |
| MSI-H CRC cell lines | Cell viability inhibition | 1 - 150 nM[12] | |
| JIB-04 | Ewing Sarcoma cell lines | Growth inhibition | 0.13 - 1.84 µM[13] |
| Human HCC cells | Upregulated H3K4me3, H3K36me2/3[14] | Not specified | |
| Hybrid Inhibitors (cpd 2 & 3) | LNCaP (prostate), HCT116 (colon) | Increased H3K4 & H3K9 methylation, growth arrest, apoptosis[15] | Not specified in abstracts |
Table 3: In Vivo Efficacy of this compound and Pan-Demethylase Inhibitors
| Inhibitor | Xenograft Model | Dosing Regimen | Outcome |
| This compound | CWR22Rv1 (prostate cancer) | Not specified in abstracts | Inhibits tumor growth[1] |
| TACH101 | Colorectal, esophageal, gastric, breast, lymphoma | Not specified in abstracts | Up to 100% tumor growth inhibition[9][10] |
| SU60 (colorectal cancer) | 10 or 20 mg/kg, QD x 7/week | 48% and 71% TGI, respectively[11] | |
| JIB-04 | H358 and A549 (lung cancer) | Not specified in abstracts | Diminishes tumor growth[5] |
| Breast cancer model | Not specified in abstracts | Prolongs survival[5] |
Mechanism of Action and Signaling Pathways
This compound and KDM4C Inhibition
This compound is a small molecule that functions as an inhibitor of the histone demethylase KDM4C (also known as JMJD2C).[1] KDM4C specifically removes methyl groups from di- and trimethylated lysine 9 on histone H3 (H3K9me2/me3), which are epigenetic marks generally associated with transcriptional repression.[16] By inhibiting KDM4C, this compound leads to an increase in global H3K9me2 levels.[1][8] In the context of prostate cancer, this compound has been shown to repress the androgen receptor (AR) transcriptional program.[1]
Pan-Demethylase Inhibitors: Broader Spectrum Inhibition
Pan-demethylase inhibitors are designed to target multiple histone demethylases simultaneously. This approach is based on the rationale that targeting a single demethylase may be insufficient to overcome the robustness of cancer cells due to functional redundancy among different demethylase families.
-
Pan-KDM4 Inhibitors (e.g., TACH101): These inhibitors, like TACH101, target all four isoforms of the KDM4 family (KDM4A-D).[4] This is significant because of the functional redundancy among these isoforms.[11] TACH101 is an α-ketoglutarate competitive inhibitor, demonstrating potent anti-proliferative activity across a wide range of cancer types.[4][12]
-
Pan-JmjC Inhibitors (e.g., JIB-04): JIB-04 is a pan-inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases.[5] It has been shown to inhibit several JmjC demethylases, including members of the KDM4, KDM5, and KDM6 families.[14] This broad activity leads to global changes in histone methylation, such as increased H3K4me3 and H3K36me2/3.[14]
-
Pan-KDM (LSD1/JmjC) Hybrid Inhibitors: These inhibitors are designed to target both major families of histone demethylases: the flavin-dependent lysine-specific demethylase 1 (LSD1/KDM1) and the JmjC domain-containing demethylases.[15] This dual-targeting strategy is particularly relevant in cancers like prostate cancer, where both LSD1 and KDM4 are co-expressed and co-localize with the androgen receptor.[15]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound and pan-demethylase inhibitors.
References
- 1. This compound | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TACH101 (Zavondemstat) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pan-histone demethylase inhibitors simultaneously targeting Jumonji C and lysine-specific demethylases display high anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
SD-70: A Comparative Analysis of its Anti-Cancer Activity Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SD-70's Performance with Supporting Experimental Data.
This compound has been identified as a potent inhibitor of the histone demethylase JMJD2C, also known as KDM4C. This enzyme plays a crucial role in gene expression regulation and has been implicated in the progression of several cancers. This guide provides a comparative overview of the inhibitory effects of this compound on the viability of different cancer cell lines, details the experimental protocols for assessing its activity, and illustrates the signaling pathway it targets.
Potency of this compound Across Different Cancer Cell Lines
This compound demonstrates significant inhibitory effects on the proliferation of various cancer cell lines, particularly those of prostate and lung cancer origin. While precise IC50 values for cell viability are not uniformly available in the public domain, existing studies provide valuable insights into its dose-dependent efficacy. The biochemical IC50 of this compound for its direct target, KDM4C, has been determined to be 30 µM .
Below is a summary of the observed effects of this compound on the viability of several cancer cell lines.
| Cell Line | Cancer Type | Observed Effect of this compound on Cell Viability |
| CWR22Rv1 | Prostate Cancer | 9% cell survival at 10 µM[1] |
| PC3 | Prostate Cancer | 14% cell survival at 2 µM[1] |
| DU145 | Prostate Cancer | 26% cell survival at 2 µM[1] |
| SPC-A1 | Lung Cancer | Dose-dependent inhibition observed |
| H460 | Lung Cancer | Dose-dependent inhibition observed |
Note: The data for SPC-A1 and H460 lung cancer cell lines are derived from graphical representations of dose-dependent inhibition, and specific numerical IC50 values were not provided in the reviewed literature.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of a compound like this compound. The following is a representative protocol for a cell viability assay, which can be adapted to assess the effects of this compound on various adherent cancer cell lines.
Cell Viability Assay (MTT or PrestoBlue™ Based)
1. Cell Seeding:
-
Cancer cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells per well).
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A serial dilution of this compound is prepared in the cell culture medium to achieve a range of final concentrations to be tested.
-
The medium from the 96-well plates is replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a no-treatment control are also included.
-
The plates are incubated for a specified period, typically 48 to 72 hours.
3. Viability Assessment:
-
For MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals. A solubilization solution (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.
-
For PrestoBlue™ Assay: PrestoBlue™ reagent is added to each well, and the plates are incubated for 1-2 hours. The reagent is a resazurin-based solution that is reduced by viable cells to the fluorescent resorufin.
-
The absorbance (for MTT) or fluorescence (for PrestoBlue™) is measured using a microplate reader.
4. Data Analysis:
-
The viability of the treated cells is expressed as a percentage of the vehicle control.
-
The IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Mechanism of Action
To better understand the biological context of this compound's activity, the following diagrams illustrate the KDM4C signaling pathway and a typical experimental workflow for IC50 determination.
Caption: KDM4C (JMJD2C) signaling pathway and the inhibitory action of this compound.
References
Mass Spectrometry Analysis Validates SD-70's Engagement of Histone Targets
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone demethylase inhibitor SD-70 with other alternatives, supported by experimental data from mass spectrometry-based validation.
This compound is a selective inhibitor of the histone lysine demethylase 4C (KDM4C), an enzyme implicated in various cancers through its role in epigenetic regulation. KDM4C primarily removes methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), leading to changes in chromatin structure and gene expression. Validating the engagement of these histone targets by this compound and comparing its efficacy to other inhibitors is crucial for its development as a potential therapeutic agent. Mass spectrometry has emerged as a powerful and unbiased tool for the quantitative analysis of histone post-translational modifications (PTMs), providing direct evidence of inhibitor activity.
Comparative Performance of KDM4C Inhibitors
The efficacy of this compound and other KDM4C inhibitors can be quantitatively assessed by measuring their half-maximal inhibitory concentration (IC50) and their impact on histone methylation levels in cellular models. While direct head-to-head comparisons using identical mass spectrometry assays are limited in the published literature, the following tables summarize available data from various studies to provide a comparative overview.
Table 1: IC50 Values of KDM4C Inhibitors
| Inhibitor | Target(s) | IC50 (KDM4C) | Assay Type | Reference |
| This compound | KDM4C | ~30 µM | Antibody-based | --INVALID-LINK-- |
| IOX1 | Pan-KDM | 0.6 µM | Mass Spectrometry | --INVALID-LINK-- |
| JIB-04 | Pan-KDM | Not specified for KDM4C alone | In vitro demethylase assay | --INVALID-LINK-- |
| QC6352 | KDM4 family | 35-104 nM (for KDM4A-D) | LANCE TR-FRET | --INVALID-LINK-- |
| ML324 | KDM4E | 920 nM (for KDM4E) | AlphaScreen | --INVALID-LINK-- |
Note: The IC50 value for this compound was determined using an antibody-based assay, which may not be directly comparable to mass spectrometry-based assays used for other inhibitors.
Table 2: Cellular Effects of KDM4C Inhibitors on Histone Methylation (Quantitative Mass Spectrometry)
| Inhibitor | Cell Line | Target Histone Mark | Observed Effect | Reference |
| This compound | Lung Cancer Cells | H3K9me3, H3K36me3 | Time and concentration-dependent increase | --INVALID-LINK-- |
| QC6352 | KYSE-150 | H3K36me3 | EC50 of 1.3 nM for mark increase | --INVALID-LINK-- |
| 2,4-PDCA dimethyl ester | HEK 293T | H3K9me3 | 13-fold increase in JMJD2A overexpressing cells | --INVALID-LINK-- |
Experimental Protocols
Mass Spectrometry-Based Assay for KDM4C Inhibition
This protocol outlines a typical bottom-up mass spectrometry workflow to quantify changes in histone H3K9 and H3K36 methylation following treatment with a KDM4C inhibitor like this compound.
1. Cell Culture and Inhibitor Treatment:
-
Culture cells of interest (e.g., a cancer cell line with known KDM4C expression) to a suitable confluency.
-
Treat cells with the KDM4C inhibitor (e.g., this compound) at various concentrations and for different durations. Include a vehicle-treated control group.
2. Histone Extraction:
-
Harvest the cells and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method (e.g., with sulfuric acid).
-
Precipitate the extracted histones with trichloroacetic acid (TCA).
3. Protein Digestion and Derivatization:
-
Resuspend the histone pellet and quantify the protein concentration.
-
Perform in-solution or in-gel digestion of the histones into peptides using an appropriate protease (e.g., trypsin).
-
To improve the chromatographic separation and detection of histone peptides, a derivatization step, such as propionylation, can be performed before and after digestion.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Analyze the digested and derivatized histone peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS and MS/MS spectra.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Skyline).
-
Identify and quantify the relative abundance of histone peptides, including those with different methylation states on H3K9 and H3K36.
-
Normalize the abundance of the modified peptides to the total abundance of the corresponding histone peptide to determine the percentage of modification.
-
Compare the relative abundance of H3K9me3 and H3K36me3 between the inhibitor-treated and control groups to determine the fold-change in methylation.
Visualizing the Workflow and Signaling Pathway
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the cellular signaling pathway involving KDM4C.
Caption: Mass spectrometry workflow for validating this compound histone targets.
Caption: KDM4C signaling pathway and the inhibitory action of this compound.
Conclusion
Mass spectrometry provides a robust and unbiased method for validating the histone targets of epigenetic inhibitors like this compound. The quantitative data generated from these analyses are essential for determining the potency and cellular efficacy of such compounds. While this compound demonstrates clear inhibition of KDM4C's demethylase activity on H3K9me3 and H3K36me3, its potency relative to other KDM4 inhibitors varies depending on the assay method. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery, facilitating further investigation into KDM4C inhibition as a therapeutic strategy.
Safety Operating Guide
Navigating Chemical Disposal in the Laboratory: A Guide to Safe Practices
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While the identifier "SD-70" does not correspond to a recognized chemical substance in standard databases, this guide provides essential procedures for the safe and compliant disposal of laboratory chemicals. Adherence to these guidelines is paramount for protecting personnel, research integrity, and the environment.
Immediate Safety and Logistical Information
The first step in chemical disposal is accurate identification. Without a proper chemical name, CAS number, or Safety Data Sheet (SDS), a substance cannot be safely handled or disposed of. If you encounter a substance labeled "this compound" or any other unfamiliar identifier, treat it as an unknown and consult your institution's Environmental Health & Safety (EHS) department immediately.
General Chemical Disposal Procedures:
-
Identification and Characterization:
-
Never dispose of a chemical without knowing its identity and hazards.
-
Consult the Safety Data Sheet (SDS) for specific disposal instructions. The SDS is the primary source of information for handling, storage, and disposal.
-
If the identity of a chemical is unknown, it must be treated as hazardous waste until it can be properly identified. Contact your EHS office for guidance on the analysis and disposal of unknown chemicals.
-
-
Segregation of Chemical Waste:
-
Proper segregation is crucial to prevent dangerous reactions between incompatible chemicals.
-
Waste should be collected in separate, clearly labeled containers based on its chemical compatibility.
-
Never mix different classes of chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Container Selection and Labeling:
-
Always use containers that are compatible with the chemical waste being stored. For example, do not store strong acids in metal containers.[1]
-
Containers must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[1][2]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the associated hazards (e.g., flammable, corrosive, toxic).[2][3]
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
Data Presentation: Chemical Waste Segregation
The following table provides a summary of common laboratory chemical waste streams and examples for proper segregation.
| Waste Category | Examples | Incompatible with | Container Type |
| Halogenated Organic Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Non-halogenated solvents, Strong acids/bases | Glass or chemically resistant plastic |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Hexanes, Toluene | Halogenated solvents, Strong oxidizers | Glass or chemically resistant plastic |
| Aqueous Acidic Waste (pH ≤ 2) | Hydrochloric acid, Sulfuric acid, Nitric acid | Bases, Organic materials, Cyanides, Sulfides | Acid-resistant plastic or coated glass |
| Aqueous Basic Waste (pH ≥ 12.5) | Sodium hydroxide, Potassium hydroxide, Ammonium hydroxide | Acids, Organic materials, Metals that can form flammable hydrogen gas | Base-resistant plastic or coated glass |
| Solid Chemical Waste | Contaminated lab debris, Unused reagents, Gel waste | Other reactive solids, Incompatible liquids | Lined, puncture-resistant container |
| Oxidizers | Nitrates, Permanganates, Peroxides | Flammable and combustible materials, Reducing agents | Glass or compatible plastic, stored separately |
| Reactive Wastes | Pyrophorics, Water-reactives (e.g., sodium metal), Peroxide-formers | Air, Water, Other chemicals as specified in SDS | Specialized containment as per EHS guidance |
Experimental Protocols: Disposal of Empty Chemical Containers
Proper disposal of empty chemical containers is also regulated and requires specific procedures to ensure any residual chemical is managed safely.
Methodology for Triple Rinsing:
-
Initial Rinse: Pour a small amount of a suitable solvent (often water, but consult the SDS for the specific chemical) into the empty container. The solvent used for rinsing must be compatible with the chemical residue.
-
Agitate and Rinse: Securely cap the container and shake it to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the rinsate into the appropriate hazardous waste container.
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.
-
Final Disposal: After the third rinse, allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface Label: Completely deface or remove the original label on the container.[5][6]
-
Dispose of Container: The triple-rinsed, dried, and unlabeled container can typically be disposed of in the regular trash or recycling, depending on institutional policies.[2][6]
Note: Containers that held acutely toxic chemicals (P-listed wastes) have more stringent disposal requirements and the rinsate must be collected as hazardous waste.[3][5] Always consult your EHS department for specific guidance.
Mandatory Visualization: Chemical Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: General workflow for safe laboratory chemical waste disposal.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistics for Handling SD-70
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the histone demethylase inhibitor, SD-70, including operational and disposal plans.
While this compound (CAS 332173-89-4) is not classified as a hazardous substance according to Regulation (EC) No. 1907/2006 (REACH), and a formal Safety Data Sheet (SDS) is not required, it is prudent to follow standard laboratory safety protocols to minimize any potential risks. The following guidance is based on available safety information and general best practices for handling chemical compounds in a laboratory setting.
Quantitative Data Summary
| Property | Value |
| Chemical Name | N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide |
| Synonyms | JHDM Inhibitor VIII, this compound |
| CAS Number | 332173-89-4 |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.35 g/mol |
| Physical State | Solid |
Personal Protective Equipment (PPE)
Even in the absence of designated specific hazards, the use of standard personal protective equipment is mandatory to ensure personal safety and prevent contamination.
| Body Part | PPE Recommendation | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hands | Chemical-resistant Gloves | Nitrile or latex gloves are generally suitable. Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | Should be worn to protect skin and clothing from potential splashes. |
Experimental Protocols: Safe Handling and Storage
Adherence to a strict operational workflow is crucial for maintaining a safe laboratory environment when working with this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the laboratory's chemical inventory.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed when not in use.
Handling and Use:
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust particles.
-
Before handling, ensure all required PPE is correctly worn.
-
Use designated spatulas and weighing instruments. Clean all equipment thoroughly after use.
-
Avoid direct contact with the skin and eyes.
-
Prevent the formation of dust and aerosols.
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves and eye protection.
-
For a small spill of solid material, gently sweep it up to avoid creating dust and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent or detergent and wipe it dry.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste materials contaminated with this compound, including unused product and contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), must be collected in a designated, labeled, and sealed waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Final Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste management program, even if the compound itself is not classified as hazardous.
-
Clearly label the waste container with the contents ("this compound waste").
-
Follow all local, state, and federal regulations for chemical waste disposal.
Visual Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
